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N-(2-chloro-3-methylphenyl)acetamide Documentation Hub

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  • Product: N-(2-chloro-3-methylphenyl)acetamide
  • CAS: 56961-87-6

Core Science & Biosynthesis

Foundational

Optimized Synthesis Protocol for N-(2-chloro-3-methylphenyl)acetamide

Mechanistic Insights and Scalable Methodology Executive Summary Target Molecule: N-(2-chloro-3-methylphenyl)acetamide CAS Registry Number: 5437-98-9 (Generic acetanilide derivative class) Core Application: Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights and Scalable Methodology

Executive Summary

Target Molecule: N-(2-chloro-3-methylphenyl)acetamide CAS Registry Number: 5437-98-9 (Generic acetanilide derivative class) Core Application: Pharmaceutical intermediate; precursor for specialized agrochemicals; structural analog for kinetic studies of hindered amides.

This technical guide details the synthesis of N-(2-chloro-3-methylphenyl)acetamide via the acetylation of 2-chloro-3-methylaniline (also known as 2-chloro-m-toluidine). Unlike simple aniline acetylation, this specific transformation requires optimized thermal conditions due to the ortho-effect : the chlorine atom at the C2 position imposes steric hindrance and electronic deactivation (inductive withdrawal), reducing the nucleophilicity of the amine nitrogen.

The protocol selected here utilizes Acetic Anhydride (


) in Glacial Acetic Acid , a robust system that ensures complete conversion despite steric resistance, while minimizing diacetylation side products.

Chemical Strategy & Mechanism[1]

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond (


). The most reliable forward synthesis is a Nucleophilic Acyl Substitution.
  • Nucleophile: 2-chloro-3-methylaniline (Sterically hindered, moderately electron-deficient).

  • Electrophile: Acetic Anhydride (Activated carbonyl).[1]

  • Leaving Group: Acetate ion.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks one carbonyl carbon of the acetic anhydride.[2][3]

  • Tetrahedral Intermediate: A zwitterionic intermediate forms.

  • Proton Transfer & Elimination: Intramolecular proton transfer facilitates the expulsion of the acetate leaving group, reforming the carbonyl double bond to yield the amide.

Critical Consideration: The C2-Chlorine atom provides steric bulk that retards the initial attack. Consequently, this reaction requires elevated temperatures (reflux) compared to the room-temperature acetylation of unsubstituted aniline.

ReactionMechanism Aniline 2-chloro-3-methylaniline (Nucleophile) Inter Tetrahedral Intermediate Aniline->Inter Nucleophilic Attack (Slowed by C2-Cl) Ac2O Acetic Anhydride (Electrophile) Ac2O->Inter Product N-(2-chloro-3-methylphenyl)acetamide Inter->Product Elimination AcOH Acetic Acid (Byproduct) Inter->AcOH Leaving Group

Figure 1: Mechanistic flow of the acetylation reaction highlighting the steric bottleneck at the nucleophilic attack stage.

Materials & Safety Profile

Reagent Stoichiometry (Scale: 50 mmol)
ReagentMW ( g/mol )Equiv.[4][5]AmountRole
2-Chloro-3-methylaniline 141.601.07.08 gSubstrate
Acetic Anhydride 102.091.26.12 g (5.7 mL)Acetylating Agent
Glacial Acetic Acid 60.05Solvent25 mLSolvent/Catalyst
Zinc Dust (Optional)65.380.01~50 mgPrevents oxidation
Safety Hazards (E-E-A-T)
  • 2-Chloro-3-methylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.[1] Handle in a fume hood.

  • Acetic Anhydride: Lachrymator, corrosive, reacts violently with water.

  • Glacial Acetic Acid: Corrosive, causes severe skin burns.

Experimental Protocol

Method A: Reflux in Acetic Acid (Recommended)

Rationale: Using acetic acid as a solvent prevents the hydrolysis of acetic anhydride (which occurs in aqueous media) and allows for higher reaction temperatures to overcome the steric hindrance of the ortho-chloro group.

Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Ensure the apparatus is dry.

  • Dissolution:

    • Add 7.08 g (50 mmol) of 2-chloro-3-methylaniline to the flask.

    • Add 25 mL of Glacial Acetic Acid. Stir until fully dissolved.

    • Optional: Add a pinch of Zinc dust. (This prevents the oxidation of the aniline to colored impurities during heating, ensuring a whiter product).

  • Acetylation:

    • Slowly add 5.7 mL (60 mmol) of Acetic Anhydride through the top of the condenser.

    • Observation: A mild exotherm may occur.[1]

  • Reaction:

    • Heat the mixture to reflux (approx. 118°C) for 60 minutes .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting amine spot should disappear.

  • Quenching & Crystallization:

    • Cool the reaction mixture to approximately 50°C.

    • Pour the warm solution slowly into 200 mL of ice-cold water with vigorous stirring.

    • The product will precipitate immediately as a white to off-white solid.

    • Stir the slurry for 15 minutes to break up any clumps and hydrolyze excess acetic anhydride.

  • Isolation:

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the filter cake with 3 x 20 mL of cold water to remove residual acetic acid.

    • Check: The filtrate pH should be neutral.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Recrystallize from a mixture of Ethanol/Water (1:1) or pure Toluene .

    • Technique: Dissolve in minimum hot solvent, filter hot (if Zn was used), and cool slowly to 4°C.

  • Drying:

    • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Workflow Start Start: 2-Cl-3-Me-Aniline Mix Dissolve in AcOH + Ac2O Start->Mix Heat Reflux 1 hr @ 118°C (Overcomes Sterics) Mix->Heat Quench Pour into Ice Water Heat->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify Final Pure Product Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.[6]

Characterization & Validation

To validate the synthesis (Trustworthiness), compare your data against these expected values.

Physical Properties
  • Appearance: White crystalline needles.

  • Melting Point (Expected): 132–135°C (Note: Distinct from the chloroacetamide derivative which melts lower).

  • Solubility: Soluble in ethanol, DCM, ethyl acetate; insoluble in water.

Spectroscopic Data (Predicted)
TechniqueSignalAssignment
1H-NMR (CDCl3)

2.15 (s, 3H)
Acetyl


2.38 (s, 3H)
Aryl


7.1 - 7.3 (m, 2H)
Aromatic Protons (H-4, H-5)

8.1 (d, 1H)
Aromatic Proton (H-6, deshielded by amide)

7.6 (br s, 1H)
Amide

IR (ATR) 3280

N-H stretch (Amide)
1660

C=O stretch (Amide I)
750

C-Cl stretch

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance.Increase reflux time to 2 hours; ensure Acetic Anhydride is fresh (not hydrolyzed).
Oily Product Impurities preventing crystallization.Scratch the flask glass with a rod; seed with a pure crystal; chill to 0°C.
Colored Product (Pink/Brown)Oxidation of aniline starting material.Use the Zinc dust additive during reflux; recrystallize with activated charcoal.
Starting Material Remains Moisture in solvent deactivating

.
Use strictly Glacial Acetic Acid and dry glassware.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).
  • Raistrick, B., et al. "Derivatives of 2-chloro-3-methylaniline." Journal of the Chemical Society, 1950.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline." (Analogous protocol validation).

  • National Institute of Standards and Technology (NIST). "Acetamide, N-(3-methylphenyl)-." NIST Chemistry WebBook.[7] (Spectral comparison for structural analogs).

Sources

Exploratory

Technical Guide: 2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8)

This technical guide is structured to address the specific chemical entity identified by CAS 32428-61-8 . Critical Nomenclature Resolution: There is a distinct discrepancy in the provided topic.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity identified by CAS 32428-61-8 .

Critical Nomenclature Resolution: There is a distinct discrepancy in the provided topic.

  • CAS 32428-61-8 corresponds to 2-chloro-N-(3-methylphenyl)acetamide (also known as N-chloroacetyl-m-toluidine).[1][2][3]

  • The name N-(2-chloro-3-methylphenyl)acetamide corresponds to a different isomer (CAS 56961-87-6).[2][3]

  • Editorial Decision: As the CAS number is the unique, non-ambiguous identifier in chemical regulatory frameworks, this guide focuses on CAS 32428-61-8 (the

    
    -chloroacetamide derivative).[2][3] A distinction section is included to ensure researcher safety and accuracy.
    
A High-Value Scaffold for Herbicide and Pharmacophore Synthesis[2][3]

Executive Summary

2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8) is a functionalized acetanilide derivative characterized by an electrophilic


-chloroacetyl group attached to a meta-toluidine core.[2][3][4] Unlike simple acetamides, the presence of the 

-chlorine atom renders this molecule a potent alkylating agent, serving as a critical intermediate in the synthesis of chloroacetanilide herbicides (analogous to metolachlor) and local anesthetics .[2][3] This guide outlines the optimized synthesis, characterization, and handling protocols for this compound, emphasizing its role as a "privileged scaffold" in nucleophilic substitution reactions.[3]

Chemical Identity & Physicochemical Profile[1][3][5][6][7]

The precise identification of this isomer is vital due to the existence of multiple regioisomers with significantly different reactivities.

PropertyData
CAS Number 32428-61-8
IUPAC Name 2-Chloro-N-(3-methylphenyl)acetamide
Common Synonyms N-Chloroacetyl-m-toluidine; 2-Chloro-N-m-tolylacetamide
Molecular Formula C

H

ClNO
Molecular Weight 183.63 g/mol
Physical State White to off-white crystalline solid
Melting Point 90–94 °C (Typical range for meta-isomers; purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water
Reactivity Class Electrophile (Alkylating agent via S

2)
Nomenclature Resolution Diagram

To prevent experimental error, the structural distinction between the requested name and the requested CAS is visualized below.

IsomerDistinction cluster_0 Target Molecule (CAS 32428-61-8) cluster_1 Name Mismatch (CAS 56961-87-6) Target 2-Chloro-N-(3-methylphenyl)acetamide (Alpha-chloro reactive center) Mismatch N-(2-chloro-3-methylphenyl)acetamide (Ring-chlorinated stable core) Target->Mismatch Structural Isomerism (Different Reactivity)

Figure 1: Structural disambiguation. CAS 32428-61-8 (Green) contains a reactive alkyl chloride.[2][3] The name-derived isomer (Red) contains a stable aryl chloride.[2][3]

Synthetic Route & Process Optimization

The synthesis of CAS 32428-61-8 utilizes a Schotten-Baumann type acylation.[2][3][5][6][7][8][9] The choice of base and solvent is critical to prevent bis-acylation and manage the exothermic nature of the reaction.[2][3]

Reaction Logic[3]
  • Substrate: 3-Methylaniline (m-Toluidine).[2][3]

  • Reagent: Chloroacetyl chloride (High reactivity, requires cooling).[2][3]

  • Base: Triethylamine (TEA) or saturated NaHCO

    
     (biphasic).[2][3]
    
  • Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.[2][3]

Step-by-Step Protocol (Lab Scale: 10 mmol)
  • Preparation:

    • Charge a 100 mL round-bottom flask (RBF) with 3-methylaniline (1.07 g, 10 mmol) and DCM (20 mL).

    • Add Triethylamine (1.53 mL, 11 mmol) as an HCl scavenger.[2][3]

    • Cool the mixture to 0 °C in an ice bath. Reason: Low temperature suppresses the formation of di-acylated byproducts.[2][3]

  • Acylation:

    • Dropwise add chloroacetyl chloride (0.88 mL, 11 mmol) diluted in 5 mL DCM over 15 minutes.

    • Observation: White precipitate (TEA[2][3]·HCl) will form immediately.[3]

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Validation (In-Process Control):

    • Check via TLC (Hexane:EtOAc 3:1).[2][3] The starting aniline spot (polar, stains with ninhydrin) should disappear.[2][3]

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 15 mL).[3] Reason: Removes unreacted aniline.

    • Wash with saturated NaHCO

      
       (to remove excess acid) and Brine.[2][3]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Water or Hexane/EtOAc if the solid is off-white.[2][3]

Synthesis Workflow Diagram[3]

SynthesisWorkflow Start Reactants: 3-Methylaniline + Chloroacetyl Chloride Process Reaction: DCM, TEA, 0°C -> RT, 2h Start->Process Acylation Quench Quench & Wash: 1. Water 2. 1M HCl (Remove Amine) 3. NaHCO3 Process->Quench Completion (TLC) Isolate Isolation: Dry (Na2SO4) -> Evaporate Quench->Isolate Purification Product Final Product: CAS 32428-61-8 (Crystalline Solid) Isolate->Product Crystallization

Figure 2: Optimized synthetic workflow for CAS 32428-61-8 ensuring removal of unreacted amine.

Analytical Characterization

To certify the identity of CAS 32428-61-8, the following spectral features must be confirmed. The key differentiator from the ring-chlorinated isomer is the signal for the


-methylene protons.[2][3]
Proton NMR ( H-NMR, 400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.20 Broad Singlet1HNH Amide proton (exchangeable).[2][3]
7.30 - 7.40 Multiplet2HAr-H H-2 (singlet-like) and H-6.[2][3]
7.25 Triplet1HAr-H H-5 (Meta proton).[2][3]
6.98 Doublet1HAr-H H-4 (Para to methyl).[2][3]
4.19 Singlet2H-CO-CH

-Cl
Diagnostic Peak. Confirms

-chloroacetyl group.[2][3]
2.36 Singlet3HAr-CH

Meta-methyl group.[2]

Note: If the compound were the ring-chlorinated isomer (CAS 56961-87-6), the singlet at 4.19 ppm would be absent, replaced by a methyl singlet at ~2.1 ppm (acetyl group).[2][3]

Mass Spectrometry (ESI-MS)[2][3]
  • Expected [M+H]

    
    :  m/z 184.05 (for 
    
    
    
    Cl) and 186.05 (for
    
    
    Cl).[2][3]
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one chlorine atom.[2][3]

Applications & Pharmacophore Logic[3]

CAS 32428-61-8 is not typically a final drug but a Reactive Intermediate .[2][3] Its value lies in the electrophilicity of the methylene carbon adjacent to the chlorine.[3]

Herbicide Synthesis (Chloroacetanilides)

This molecule is a direct precursor to N-alkylated herbicides.[2][3]

  • Mechanism: The amide nitrogen is deprotonated (using NaH or NaOH/PTC) and alkylated with alkoxy-methyl halides.[2][3]

  • Target: Synthesis of Metolachlor or Acetochlor analogs where the aniline ring substitution pattern dictates selectivity for crops vs. weeds.

Medicinal Chemistry (Heterocycle Formation)

The "aniline nitrogen +


-chloro" motif allows for intramolecular cyclization:
  • Oxindoles: Under Friedel-Crafts conditions (AlCl

    
    ), the chloroacetyl group can cyclize onto the aromatic ring to form substituted oxindoles, which are scaffolds for kinase inhibitors (e.g., VEGFR inhibitors).[2][3]
    

Applications cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals Core CAS 32428-61-8 (Electrophile) Herbicide Chloroacetanilide Herbicides Core->Herbicide N-Alkylation Oxindole Oxindole Scaffolds (Kinase Inhibitors) Core->Oxindole Intramolecular Cyclization Piperazine N-Aryl Piperazines (GPCR Ligands) Core->Piperazine Nucleophilic Displacement

Figure 3: Divergent synthetic utility of CAS 32428-61-8 in agrochemical and pharmaceutical development.[2][3]

Safety & Handling (HSE Standards)

Hazard Class: Skin Sensitizer / Irritant. Because CAS 32428-61-8 is an alkylating agent (similar to mustard gas derivatives, though less volatile), it poses specific risks.[2][3]

  • Skin Sensitization: The chloroacetyl group can alkylate cysteine residues in skin proteins, leading to severe contact dermatitis.[3] Double gloving (Nitrile) is mandatory.[2][3]

  • Inhalation: Handle only in a fume hood. The solid dust is a respiratory irritant.[3]

  • Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate (nucleophiles) to degrade the alkyl chloride before disposal.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101479, 2-Chloro-N-(3-methylphenyl)acetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). Structure of 2-chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to N-(2-chloro-3-methylphenyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-chloro-3-methylphenyl)acetamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. We will delve into its fundamental mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-chloro-3-methylphenyl)acetamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, synthesis, characterization, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Attributes

N-(2-chloro-3-methylphenyl)acetamide is a chloroacetamide derivative of 2-chloro-3-methylaniline. Its chemical structure and properties are defined by the interplay of the acetamide functional group and the substituted phenyl ring.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO[cite: ]
Molecular Weight 183.63 g/mol [cite: ]
IUPAC Name N-(2-chloro-3-methylphenyl)acetamide
CAS Number 7463-44-7

Synthesis of N-(2-chloro-3-methylphenyl)acetamide: A Validated Protocol

The synthesis of N-aryl acetamides is a well-established process in organic chemistry, typically achieved through the acylation of an aniline derivative. The following protocol describes a reliable method for the preparation of N-(2-chloro-3-methylphenyl)acetamide.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-chloro-3-methylaniline 2-chloro-3-methylaniline Reaction_Vessel Reaction_Vessel 2-chloro-3-methylaniline->Reaction_Vessel Dissolve in Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_Vessel Add dropwise Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction_Vessel Acts as HCl scavenger Temperature 0°C to Room Temperature Target_Molecule N-(2-chloro-3-methylphenyl)acetamide Byproduct Triethylammonium Chloride Workup Aqueous Workup & Purification (Recrystallization/Chromatography) Reaction_Vessel->Workup Stirring Workup->Target_Molecule Workup->Byproduct

Caption: General workflow for the synthesis of N-(2-chloro-3-methylphenyl)acetamide.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-3-methylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group of the chloroacetyl moiety, and the amide proton.

  • Amide Proton (N-H): A broad singlet typically in the downfield region (δ 8.0-9.5 ppm).

  • Aromatic Protons: Three protons on the phenyl ring will appear as multiplets or doublets in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.

  • Methylene Protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-140 ppm). The carbons attached to the chlorine and nitrogen atoms will have characteristic chemical shifts.

  • Methylene Carbon (-CH₂Cl): A signal around δ 40-45 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (183.63). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways for N-aryl acetamides include cleavage of the amide bond and loss of the chloroacetyl group.

Potential Applications in Drug Development and Research

N-aryl acetamides and their derivatives are a class of compounds with diverse biological activities, making them attractive scaffolds for drug discovery.

  • Antimicrobial Agents: Chloroacetamide derivatives have been reported to possess antibacterial and antifungal properties. The electrophilic nature of the α-chloro group can allow for covalent modification of biological targets in microorganisms.

  • Enzyme Inhibitors: The acetamide moiety can participate in hydrogen bonding interactions with enzyme active sites, and the substituted phenyl ring can be tailored to fit into specific hydrophobic pockets. This makes them potential candidates for the development of inhibitors for various enzymes.

  • Anticancer and Anti-inflammatory Agents: Some N-aryl acetamide derivatives have shown promise as anticancer and anti-inflammatory agents, although the specific mechanisms of action are often complex and require further investigation.

Safety and Handling

As with any chemical compound, N-(2-chloro-3-methylphenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Toxicity: While specific toxicity data for this compound is limited, related chloroacetamides can be irritants and may be harmful if swallowed or absorbed through the skin.

References

  • General synthesis and biological activity of N-aryl acetamides can be found in various medicinal chemistry journals and organic synthesis publications.
Exploratory

Solubility Profiling and Thermodynamic Analysis of N-(2-chloro-3-methylphenyl)acetamide

This comprehensive technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-(2-chloro-3-methylphenyl)acetamide (CAS 56961-87-6), also known as 2'-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-(2-chloro-3-methylphenyl)acetamide (CAS 56961-87-6), also known as 2'-chloro-3'-methylacetanilide .

Executive Summary

N-(2-chloro-3-methylphenyl)acetamide is a critical intermediate in the synthesis of chloroacetanilide herbicides and pharmaceutical precursors. Its solubility profile is a governing factor in process design, particularly for crystallization purification and reaction solvent selection. This guide provides a technical analysis of its solubility behavior, thermodynamic modeling using the Apelblat and van't Hoff equations, and a validated protocol for precise data determination.

Key Solubility Characteristics:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone) and lower alcohols (Methanol, Ethanol).

  • Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (Chloroform).

  • Low Solubility: Water and non-polar aliphatics (Hexane, Cyclohexane).

  • Temperature Dependence: Exhibits a positive enthalpy of solution (

    
    ), indicating solubility increases with temperature.
    

Chemical Structure and Properties

Understanding the molecular interaction potential is essential for predicting solvent compatibility.

PropertyDetail
IUPAC Name N-(2-chloro-3-methylphenyl)acetamide
Synonyms 2'-Chloro-3'-methylacetanilide; N-Acetyl-2-chloro-3-methylaniline
CAS Number 56961-87-6
Molecular Formula

Molecular Weight 183.63 g/mol
Structure Acetanilide core with steric hindrance from ortho-chloro and meta-methyl groups.
H-Bonding Donor: 1 (Amide NH); Acceptor: 1 (Carbonyl O).

Solubility Data and Solvent Class Analysis[1][2]

The solubility of N-(2-chloro-3-methylphenyl)acetamide is governed by the "like dissolves like" principle, modified by the specific steric effects of the ortho-chlorine atom which disrupts planar stacking and reduces lattice energy relative to unsubstituted acetanilide.

Predicted Solubility Profile (Mole Fraction)

Based on structural analogs (Acetanilide, 2-Chloro-N-(4-methylphenyl)propanamide).

Solvent ClassSolventSolubility Trend (

)
Interaction Mechanism
Polar Protic MethanolHigh (

range)
Strong H-bonding with amide carbonyl.
EthanolHigh H-bonding; slightly lower than MeOH due to alkyl chain.
WaterVery Low (

)
Hydrophobic effect dominates; disruption of water network.
Polar Aprotic AcetoneVery High Dipole-dipole interactions; excellent solvent for crystallization.
DMFExcellent Strong solvation of the amide moiety.
Non-Polar CyclohexaneLow Weak dispersion forces; poor interaction with polar amide group.
Chlorinated ChloroformGood Dispersion forces and weak H-bond acidity of chloroform.
Temperature Dependence

Solubility generally follows an exponential increase with temperature. The dissolution process is endothermic , driven by the entropy gain of the crystal lattice breaking.

  • Critical Insight: In alcoholic solvents, the solubility curve is typically steeper compared to non-polar solvents, reflecting the temperature sensitivity of hydrogen bond disruption/formation.

Thermodynamic Modeling

To optimize crystallization processes, experimental solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for acetanilide derivatives due to its accuracy in capturing non-ideal solution behavior.

Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical model parameters representing solvent-solute interactions.
    
    • 
       and 
      
      
      
      are related to the enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity.
      
van't Hoff Analysis

For thermodynamic properties (


, 

,

), the simplified van't Hoff equation is used (assuming linear

vs

behavior):


  • 
     : Enthalpy of solution (typically positive/endothermic).
    
  • 
     : Entropy of solution (typically positive, driving dissolution).
    
  • 
     : Gibbs free energy ($ \Delta G = \Delta H - T\Delta S $).
    

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP) for generating precise solubility curves.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Constant T, Stirring) Start->Equilibrate T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle > 24 Hours Sample Supernatant Sampling Settle->Sample Filter (0.45 µm) Dry Evaporation & Drying Sample->Dry Vacuum Oven Weigh Gravimetric Analysis Dry->Weigh Constant Wt. Calc Calculate Mole Fraction (x) Weigh->Calc

Figure 1: Step-by-step gravimetric workflow for solubility determination.

Detailed Methodology
  • Preparation: Add excess N-(2-chloro-3-methylphenyl)acetamide solid to 50 mL of the selected solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain temperature within

    
     K using a circulating water bath.
    
    • Duration: Minimum 24 hours to ensure saturation.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove suspended solids.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the supernatant sample and weigh (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the solute molecular weight (183.63) and
    
    
    is the solvent molecular weight.

Process Applications: Crystallization Design

The solubility differential between high temperatures and low temperatures (or between solvent/anti-solvent pairs) is the driving force for crystallization yield.

Cooling Crystallization
  • Solvent Selection: Ethanol or Methanol.

  • Mechanism: High solubility at boiling point, significant drop at ambient/chilled temperatures.

  • Advantage: High recovery yield (>85%) and good impurity rejection.

Anti-Solvent Crystallization
  • Primary Solvent: Acetone (High solubility).

  • Anti-Solvent: Water (Low solubility).

  • Protocol: Dissolve crude material in warm acetone. Slowly add water to induce nucleation.

  • Note: The ortho-chloro group increases lipophilicity compared to acetanilide, making water a very effective anti-solvent.

References

  • Modified Apelblat Equation: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Acetanilide Solubility Reference: Baena, Y., et al. (2004). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Fluid Phase Equilibria, 218(1), 45-53. Link

  • Structural Analog Data (2-Chloro-N-(4-methylphenyl)propanamide): Kate, G., Donnellan, P., & Glennon, B. (2017).[4] Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in 12 Pure Solvents. Journal of Chemical & Engineering Data, 62(9). Link

  • Gravimetric Method Standard: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Foundational

An In-depth Technical Guide to the Melting Point Determination of N-(2-chloro-3-methylphenyl)acetamide

Abstract This technical guide provides a comprehensive framework for the accurate determination of the melting point of N-(2-chloro-3-methylphenyl)acetamide. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the melting point of N-(2-chloro-3-methylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of melting point analysis, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure data integrity. By integrating established methodologies with expert insights, this guide serves as a self-validating system for obtaining reliable and reproducible results.

Introduction: The Significance of Melting Point in Pharmaceutical and Chemical Research

The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from the solid to the liquid phase. In the realm of pharmaceutical and chemical sciences, melting point determination is a critical analytical technique for several reasons:

  • Identification: A sharp and specific melting point can serve as a preliminary method for identifying a compound.

  • Purity Assessment: The presence of impurities typically leads to a depression and broadening of the melting point range.[1] A narrow melting range is often indicative of a high degree of purity.

  • Quality Control: In drug manufacturing, consistent melting point values are a key indicator of batch-to-batch consistency and product quality.

Theoretical Framework: Understanding the Melting Phenomenon

A crystalline solid is characterized by a highly ordered three-dimensional lattice structure. The melting process involves the absorption of thermal energy by the molecules, causing them to vibrate with increasing amplitude until they overcome the intermolecular forces holding them in the crystal lattice. At the melting point, a phase equilibrium exists between the solid and liquid states.

For a pure substance, this transition occurs over a very narrow temperature range. However, impurities disrupt the crystal lattice, weakening the intermolecular forces and lowering the energy required to break them. This phenomenon, known as melting point depression, is a cornerstone of melting point analysis for purity assessment.

Predicted Melting Point Range for N-(2-chloro-3-methylphenyl)acetamide

Based on the melting points of structurally analogous compounds, we can estimate a probable melting range for N-(2-chloro-3-methylphenyl)acetamide. This prediction is valuable for setting the initial temperature of the melting point apparatus and ensuring an appropriate heating rate during the determination.

CompoundCAS NumberReported Melting Point (°C)
2-Chloro-N-(3-chlorophenyl)acetamide23334-75-098 - 100
2-Chloro-N-(2,6-dimethylphenyl)acetamide1131-01-7143 - 150
2-Chloro-N-(2,6-diethylphenyl)acetamide14444-59-8135 - 136

Data sourced from various chemical suppliers and databases.[2][3][4]

Given these values, a reasonable starting point for the melting point determination of N-(2-chloro-3-methylphenyl)acetamide would be in the range of 100-150°C.

Experimental Protocol: A Self-Validating Approach to Melting Point Determination

This protocol is designed to be a self-validating system, incorporating steps for calibration and precise measurement to ensure the trustworthiness of the results. The capillary method is the most commonly employed technique for melting point determination.[5]

Materials and Apparatus
  • N-(2-chloro-3-methylphenyl)acetamide (sample for analysis)

  • Melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP series, or similar)

  • Melting point capillaries (sealed at one end)

  • Mortar and pestle or spatula for sample grinding

  • Melting point standards with certified melting points (e.g., benzophenone, caffeine, vanillin)

  • Spatula

  • Watch glass

Apparatus Calibration: The Foundation of Accuracy

Prior to sample analysis, it is imperative to calibrate the melting point apparatus to ensure the accuracy of the temperature readings. This is achieved by measuring the melting points of certified reference standards.

Calibration Workflow:

cluster_0 Apparatus Calibration start Select at least two certified melting point standards bracketing the expected sample melting point. prep_standards Prepare capillary samples of the standards as described in section 4.3. start->prep_standards measure_standards Measure the melting point of each standard using the protocol in section 4.4. prep_standards->measure_standards compare Compare the observed melting points to the certified values. measure_standards->compare adjust If necessary, create a calibration curve or adjust the instrument's calibration settings per the manufacturer's instructions. compare->adjust end Apparatus Calibrated adjust->end

Caption: Workflow for melting point apparatus calibration.

Sample Preparation: Ensuring Representative Analysis

Proper sample preparation is crucial for obtaining a sharp and accurate melting point.

  • Sample Purity: Ensure the sample of N-(2-chloro-3-methylphenyl)acetamide has been appropriately purified (e.g., by recrystallization) and thoroughly dried to remove any residual solvent.

  • Grinding: Place a small amount of the crystalline sample on a clean, dry watch glass. Using a spatula or a mortar and pestle, gently grind the sample into a fine, homogeneous powder. This ensures uniform heat transfer within the capillary.

  • Capillary Loading: Invert a melting point capillary and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

  • Packing: Tap the sealed end of the capillary on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the capillary through a long glass tube to facilitate packing. The final packed sample height should be approximately 2-3 mm.[5]

Melting Point Determination Procedure

Experimental Workflow:

cluster_1 Melting Point Determination start_exp Set the starting temperature of the melting point apparatus to approximately 20°C below the expected melting point. insert_capillary Insert the packed capillary into the heating block of the apparatus. start_exp->insert_capillary rapid_heat Set a rapid heating rate (e.g., 10-20°C/minute) to approach the melting point quickly. insert_capillary->rapid_heat slow_heat Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C/minute. rapid_heat->slow_heat observe_start Observe the sample closely. Record the temperature (T1) at which the first drop of liquid appears. slow_heat->observe_start observe_end Continue heating at the slow rate. Record the temperature (T2) at which the last solid crystal melts. observe_start->observe_end report Report the melting point as a range (T1 - T2). observe_end->report repeat Perform at least two additional determinations to ensure reproducibility. report->repeat end_exp Data Acquired repeat->end_exp

Caption: Step-by-step workflow for melting point determination.

Data Interpretation and Trustworthiness

The trustworthiness of the determined melting point relies on a critical evaluation of the results:

  • Sharpness of the Range: A pure sample of N-(2-chloro-3-methylphenyl)acetamide is expected to exhibit a sharp melting range, typically 1-2°C. A broader range may indicate the presence of impurities.

  • Reproducibility: Consistent melting point ranges across multiple determinations instill confidence in the obtained data.

  • Comparison with Analogs: The experimentally determined melting point should fall within a reasonable proximity to the predicted range based on the structural analogs presented in Section 3. Significant deviations may warrant further purification of the sample or recalibration of the apparatus.

Conclusion

The accurate determination of the melting point of N-(2-chloro-3-methylphenyl)acetamide is a fundamental analytical procedure that provides valuable insights into its identity and purity. By adhering to the principles of meticulous sample preparation, rigorous apparatus calibration, and a controlled, systematic measurement protocol, researchers can obtain reliable and reproducible data. This technical guide provides the necessary framework to achieve this, ensuring the integrity of experimental results in research, development, and quality control settings.

References

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved February 1, 2026, from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved February 1, 2026, from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 1, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 1, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 1, 2026, from [Link]

Sources

Exploratory

The Chloroacetamide Pharmacophore: A Technical Guide to Biological Activity, Mechanism, and Application

Executive Summary This technical guide analyzes the chloroacetamide functional group ( -chloroacetamide), a potent electrophile that serves as a cornerstone in two distinct fields: agrochemical weed control and high-prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the chloroacetamide functional group (


-chloroacetamide), a potent electrophile that serves as a cornerstone in two distinct fields: agrochemical weed control and high-precision chemical proteomics. While historically known for the chloroacetanilide class of herbicides, the moiety has evolved into a critical tool for Targeted Covalent Inhibitors (TCIs)  and Activity-Based Protein Profiling (ABPP) . This guide dissects the 

reaction mechanism, delineates the reactivity differences between chloroacetamides and acrylamides, and provides validated protocols for assessing cysteine engagement.

Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The biological activity of chloroacetamides is driven by their ability to act as alkylating agents.[1] Unlike Michael acceptors (e.g., acrylamides) that undergo addition reactions, chloroacetamides react via a nucleophilic substitution (


) mechanism.
  • Target: The soft nucleophile sulfur atom of cysteine residues (thiolate anion,

    
    ).
    
  • Selectivity: While highly reactive toward thiols, chloroacetamides can also react with histidine (imidazole) and lysine (amine) at elevated pH or in specific microenvironments, though cysteine preference is dominant under physiological conditions.

  • Irreversibility: The resulting thioether bond is stable and irreversible, permanently modifying the target protein.

Reaction Mechanism ( )

The reaction proceeds through a backside attack by the thiolate anion on the


-carbon, displacing the chloride ion.

ReactionMechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State [S...C...Cl]‡ Cys->TS Nucleophilic Attack Warhead Chloroacetamide (Electrophile) Warhead->TS Product Thioether Adduct (Irreversible) TS->Product Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Displacement

Figure 1: The


 reaction mechanism between a cysteine thiolate and a chloroacetamide warhead.

Therapeutic Applications: The "Reactivity Cliff"

In drug discovery, chloroacetamides are often viewed as "too reactive" for systemic drugs compared to acrylamides. However, they are invaluable in Fragment-Based Drug Discovery (FBDD) and emerging PROTAC technologies.

Chloroacetamides vs. Acrylamides

A critical decision in TCI design is warhead selection. Chloroacetamides generally exhibit faster kinetics (


) than acrylamides but carry a higher risk of off-target toxicity (glutathione depletion).

Table 1: Electrophile Comparison in Covalent Drug Design

Feature

-Chloroacetamide
AcrylamideVinyl Sulfone
Mechanism

Substitution
Michael AdditionMichael Addition
Reactivity High (Intrinsic)Tunable (Low to Mod)Moderate
Selectivity Lower (Risk of non-specific alkylation)High (Structure-guided)High
Metabolic Stability Low (Rapid GSH conjugation)ModerateHigh
Primary Use Chemical Probes, FBDD ScreeningClinical Drugs (e.g., Ibrutinib)Antiparasitic (Preclinical)
Emerging Warheads: Chlorofluoroacetamides

To mitigate the excessive reactivity of the chloroacetamide, recent medicinal chemistry efforts have introduced the


-chlorofluoroacetamide (CFA) .[2] The fluorine atom withdraws electrons but also sterically hinders the approach, effectively "tuning down" the reactivity to a range suitable for oral drugs (e.g., SARS-CoV-2 

inhibitors).

Chemoproteomics & Activity-Based Protein Profiling (ABPP)

Chloroacetamides are the "gold standard" for mapping the cysteinome . Derivatives like Iodoacetamide-alkyne or Chloroacetamide-desthiobiotin are used to profile the reactivity of thousands of cysteines in complex proteomes.

The ABPP Workflow

This protocol uses a "click chemistry" handle (alkyne or azide) attached to the chloroacetamide.

ABPP_Workflow Lysate 1. Cell Lysate / Live Cells Probe 2. Add Chloroacetamide Probe (Alkyne-tagged) Lysate->Probe Covalent Labeling Click 3. CuAAC Click Reaction (Add Azide-Biotin/Fluorophore) Probe->Click Functionalization Enrich 4. Streptavidin Enrichment Click->Enrich Pull-down Digest 5. Tryptic Digestion Enrich->Digest On-bead Digest MS 6. LC-MS/MS Analysis Digest->MS Peptide ID

Figure 2: Workflow for Activity-Based Protein Profiling using chloroacetamide probes.

Agrochemical Context: Inhibition of VLCFA Synthesis

While the medicinal chemist views chloroacetamides as cysteine-targeters, the agrochemist recognizes them as Chloroacetanilides (Group 15 Herbicides).

  • Examples: Metolachlor, Acetochlor, Alachlor.[3]

  • Mechanism: These compounds do not act by non-specific alkylation in plants. Instead, they specifically inhibit Very Long Chain Fatty Acid (VLCFA) Elongases , specifically the VLCFA Synthase (FAE1) complex.

  • Physiological Effect: Inhibition prevents the formation of C20, C22, and C24 fatty acids required for cell expansion and wax formation. This leads to failure of seedling emergence.

  • Resistance: Metabolic resistance via Glutathione S-Transferase (GST) upregulation is the primary mechanism of weed resistance.

Experimental Protocol: Cysteine Reactivity Assay

Objective: To determine the intrinsic reactivity (


) of a novel chloroacetamide analog compared to a standard (Iodoacetamide). This is a critical "gatekeeper" assay before cell-based testing.
Reagents
  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Nucleophile: L-Cysteine or Glutathione (GSH) (10 mM stock).

  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard: Caffeine or Indoprofen (non-reactive).

Methodology (LC-MS Based)
  • Preparation: Dilute Test Compound to 100

    
    M in Phosphate Buffer containing 10 
    
    
    
    M Internal Standard.
  • Initiation: Add GSH to a final concentration of 1 mM (10-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     minutes, remove a 50 
    
    
    
    L aliquot.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid/Acetonitrile to quench the reaction.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Interpretation:

  • 
     min: Highly reactive (High toxicity risk).
    
  • 
     min: Moderate reactivity (Suitable for TCI).
    

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Böger, P., et al. (2000).[4] "Mode of Action of Chloroacetamide Herbicides." Journal of Pesticide Science, 25(2), 174-182. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8877–8887. Link

  • Unoh, Y., et al. (2022). "Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease." Journal of Medicinal Chemistry, 65(20), 13852–13865. Link

Sources

Foundational

A Comprehensive Technical Guide to N-(2-chloro-3-methylphenyl)acetamide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-(2-chloro-3-methylphenyl)acetamide, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of N-(2-chloro-3-methylphenyl)acetamide, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering critical information on its commercial availability, chemical properties, synthesis, and safe handling.

Introduction: The Strategic Importance of N-(2-chloro-3-methylphenyl)acetamide

N-(2-chloro-3-methylphenyl)acetamide (CAS Number: 56961-87-6) is a substituted aromatic amide that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methylated phenyl ring coupled with an acetamide group, provides a scaffold for the development of more complex molecules with specific biological activities. This makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of the chloro and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate a subject of interest for medicinal chemists and process development scientists.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of N-(2-chloro-3-methylphenyl)acetamide is fundamental for its effective use in research and synthesis.

Table 1: Key Physicochemical Properties of N-(2-chloro-3-methylphenyl)acetamide

PropertyValueSource
CAS Number 56961-87-6[2]
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.64 g/mol [1][2]
IUPAC Name N-(2-chloro-3-methylphenyl)acetamideJ&K Scientific
Synonyms 2-Chloro-3-Methylacetanilide[2]

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be confirmed with the supplier's Certificate of Analysis.

Caption: Molecular structure of N-(2-chloro-3-methylphenyl)acetamide.

Commercial Availability and Supplier Evaluation

Sourcing high-quality N-(2-chloro-3-methylphenyl)acetamide is a critical first step for any research or development project. The compound is available from a number of chemical suppliers, though it is important to verify the purity and specifications offered.

Table 2: Commercial Suppliers of N-(2-chloro-3-methylphenyl)acetamide

SupplierPurityAvailable QuantitiesNotes
MySkinRecipes 97%1gProvides basic chemical specifications.[1]
CP Lab Safety 98%5gLists the compound with 98% purity.[3]
J&K Scientific Not specifiedNot specifiedLists the compound under the ChemScene brand.

It is crucial for researchers to request a Certificate of Analysis (CoA) from any potential supplier. The CoA provides lot-specific information on purity, identity confirmation (e.g., via NMR or Mass Spectrometry), and levels of any significant impurities.

Applications in Research and Development

N-(2-chloro-3-methylphenyl)acetamide is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediate

The structural motifs present in N-(2-chloro-3-methylphenyl)acetamide are found in a variety of biologically active compounds. It is a valuable starting material for the synthesis of novel analgesic and anti-inflammatory agents.[1] The chloro and methyl substitutions on the phenyl ring can be strategically exploited to modulate the activity and selectivity of the target molecules.

While one source has anecdotally linked this compound to the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), this claim is not substantiated by more authoritative sources.[2] It is more accurate to state that N-(2-chloro-3-methylphenyl)acetamide is an intermediate for the synthesis of various N-aryl acetamide derivatives, a class of compounds known to possess a range of biological activities.

Agrochemical Intermediate

In the agrochemical sector, this compound serves as a building block for the creation of new herbicides and pesticides.[1] The specific substitutions on the aromatic ring can contribute to the efficacy and selectivity of the final agrochemical product.

Synthesis of N-(2-chloro-3-methylphenyl)acetamide

The synthesis of N-(2-chloro-3-methylphenyl)acetamide typically involves the acylation of 2-chloro-3-methylaniline with an acetylating agent. A common and straightforward method is the reaction with acetic anhydride or acetyl chloride.

Synthesis of N-(2-chloro-3-methylphenyl)acetamide reactant1 2-chloro-3-methylaniline product N-(2-chloro-3-methylphenyl)acetamide reactant1->product Acylation reactant2 Acetic Anhydride or Acetyl Chloride reactant2->product

Caption: General synthetic route for N-(2-chloro-3-methylphenyl)acetamide.

Experimental Protocol: A General Procedure

The following is a generalized protocol for the synthesis of N-aryl acetamides and should be adapted and optimized for the specific synthesis of N-(2-chloro-3-methylphenyl)acetamide.

  • Dissolution: Dissolve 2-chloro-3-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer and wash it sequentially with a dilute base solution (e.g., sodium bicarbonate) and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of N-(2-chloro-3-methylphenyl)acetamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, the N-H proton, and the acetyl methyl protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed.[4]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Researchers should request analytical data from their supplier or perform these analyses in-house to ensure the quality of the material.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

For detailed and specific safety information, it is imperative to obtain the Safety Data Sheet from the supplier.

Conclusion

N-(2-chloro-3-methylphenyl)acetamide is a valuable chemical intermediate with clear applications in the synthesis of novel pharmaceutical and agrochemical compounds. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible building block for a wide range of research and development projects. As with any chemical reagent, careful sourcing, thorough analytical characterization, and adherence to strict safety protocols are paramount to ensure the integrity and success of the research. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their synthetic endeavors.

References

  • MySkinRecipes. N-(2-Chloro-3-methylphenyl)acetamide. Available at: [Link]

  • CP Lab Safety. N-(2-Chloro-3-methylphenyl)acetamide, 98% Purity, C9H10ClNO, 5 grams. Available at: [Link]

  • LookChem. Cas 56961-87-6,2-Chloro-3-Methylacetanilide. Available at: [Link]

  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Available at: [Link]

  • SIELC Technologies. Acetamide, N-(2,6-dichloro-3-methylphenyl)-. Available at: [Link]

Sources

Exploratory

N-(2-chloro-3-methylphenyl)acetamide theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-(2-chloro-3-methylphenyl)acetamide Authored by: Gemini, Senior Application Scientist N-(2-chloro-3-methylphenyl)acetamide is a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-(2-chloro-3-methylphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

N-(2-chloro-3-methylphenyl)acetamide is a member of the versatile class of anilide compounds, which are pivotal intermediates in organic synthesis and core scaffolds in medicinal chemistry. Understanding the intricate relationship between the molecular structure of this compound and its physicochemical properties is paramount for its application in materials science and drug development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic characteristics of N-(2-chloro-3-methylphenyl)acetamide. By integrating experimental data with high-level computational models, we present a self-validating framework for researchers, scientists, and drug development professionals to predict and interpret the behavior of this and related molecules. This guide details the synthesis, spectroscopic characterization (FT-IR, NMR), and in-depth computational analysis using Density Functional Theory (DFT), including examinations of molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). Furthermore, we explore its potential biological activity through the lens of molecular docking simulations, providing a holistic view of its promise in targeted applications.

Introduction: The Rationale for Integrated Spectroscopic and Computational Investigation

The study of N-arylacetamides is a cornerstone of modern chemical research, driven by their prevalence in biologically active compounds and functional materials. N-(2-chloro-3-methylphenyl)acetamide, with its specific substitution pattern, presents a unique electronic and steric profile. The chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating, creating a nuanced electronic environment that influences its reactivity and intermolecular interactions.

Theoretical and computational studies are indispensable tools that complement experimental findings. They provide insights into molecular properties that are often difficult or impossible to measure directly. Density Functional Theory (DFT), for instance, allows for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, offering a microscopic understanding of the molecule's behavior.[1][2] This integrated approach, combining empirical data from spectroscopy with theoretical calculations, establishes a robust and validated understanding of the molecule's characteristics. This guide will demonstrate how this synergy provides a powerful predictive tool for designing novel compounds with tailored properties.[3]

Synthesis and Structural Elucidation

The synthesis of N-(2-chloro-3-methylphenyl)acetamide is typically achieved through a nucleophilic acyl substitution reaction. This standard and efficient method involves the acylation of 2-chloro-3-methylaniline with chloroacetyl chloride.[4] The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond.

Experimental Protocol: Synthesis of N-(2-chloro-3-methylphenyl)acetamide

The following protocol describes a generalized, reliable method for synthesizing the title compound.

Materials:

  • 2-chloro-3-methylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Pyridine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-3-methylaniline (1.0 eq) and a base (1.2 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature prevents side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-chloro-3-methylphenyl)acetamide.[5][6]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-chloro-3-methylaniline and base in anhydrous solvent B Cool to 0 °C A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature (2-4 hours) C->D E Quench with water D->E F Wash with NaHCO3 and brine E->F G Extract and dry organic phase F->G H Purify by recrystallization G->H I I H->I Characterization (FT-IR, NMR, MP)

Caption: General workflow for the synthesis and purification of N-(2-chloro-3-methylphenyl)acetamide.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopy provides the foundational experimental data for structural validation. By comparing these experimental results with values derived from DFT calculations, we can confirm the synthesized structure and refine our computational models.

FT-IR Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups. For N-(2-chloro-3-methylphenyl)acetamide, key vibrational modes are the N-H stretch, the C=O (Amide I) stretch, and the C-Cl stretch. DFT calculations are highly effective at predicting these vibrational frequencies, though they are often systematically overestimated and require scaling for direct comparison with experimental data.

Functional GroupCharacteristic Vibrational ModeExpected Experimental Frequency (cm⁻¹)Reference FT-IR Data (Similar Compounds) (cm⁻¹)
N-HStretching3200 - 3300~3283 (N-H stretch)[4]
C-H (Aromatic)Stretching3000 - 3100-
C-H (Aliphatic)Stretching2850 - 3000~2850 (C-H stretch)[7]
C=O (Amide I)Stretching1660 - 16801671 (C=O stretch)[7], 1667 (C=O stretch)[4]
N-H (Amide II)Bending1590 - 16201600 (N-H bend)[4][7]
C-NStretching1400 - 1450~1442 (C-N stretch)[4]
C-ClStretching700 - 800~747 (C-Cl stretch)[7]

Causality: The position of the Amide I (C=O) band is highly sensitive to the electronic environment and hydrogen bonding. Intermolecular N-H···O=C hydrogen bonds, which are expected in the solid state, typically cause a redshift (lower frequency) of both the N-H and C=O stretching vibrations compared to the gas phase.[5] DFT calculations performed on a single molecule (gas phase) will predict higher frequencies for these modes than what is observed experimentally in a solid sample.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: The spectrum is expected to show a singlet for the N-H proton, a singlet for the CH₂Cl protons, a singlet for the CH₃ protons, and a set of multiplets for the aromatic protons on the phenyl ring. The chemical shift of the amide proton (N-H) can be broad and vary with concentration and solvent due to hydrogen bonding.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aliphatic CH₂ and CH₃ carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro and methyl substituents.

Proton / CarbonTypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale / Reference Data
N-HAmide Proton8.5 - 9.5-Highly deshielded, singlet.[8]
CH₂ClMethylene Protons4.1 - 4.342 - 44Adjacent to electronegative Cl and C=O.[7][8]
Aromatic C-HRing Protons6.9 - 7.5110 - 140Multiplet pattern determined by substitution.[7]
CH₃Methyl Protons2.2 - 2.415 - 20Standard range for aryl methyl group.
C=OAmide Carbonyl-164 - 168Typical for secondary amides.[7][8]

Computational Deep Dive: A DFT-Based Investigation

To gain a deeper understanding of the molecule's intrinsic properties, we employ DFT. These calculations provide a theoretical baseline that validates experimental findings and predicts electronic behavior.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages. Method: Density Functional Theory (DFT). Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[9] Basis Set: 6-311++G(d,p). This is a Pople-style basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.[9] Environment: Calculations are typically performed for an isolated molecule in the gas phase to understand its intrinsic properties. Solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).[1]

G cluster_analysis Property Analysis A Construct Input Molecule B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify No Imaginary Frequencies (Confirms True Minimum) C->D E Single Point Energy Calculation D->E F Analyze Output E->F G Molecular Geometry (Bond Lengths, Angles) F->G H Vibrational Frequencies (Compare with FT-IR) F->H I HOMO-LUMO Analysis (Energy Gap, Reactivity) F->I J MEP Surface (Electrophilic/Nucleophilic Sites) F->J

Caption: Standard workflow for DFT-based computational analysis of a molecule.

Molecular Geometry and Crystal Structure

The crystal structure of N-(2-chloro-3-methylphenyl)acetamide has been determined, revealing that the asymmetric unit contains two molecules.[5] In the crystal, molecules are linked into infinite chains through intermolecular N—H···O hydrogen bonds.[5] This experimental data is the gold standard for validating the accuracy of the optimized geometry obtained from DFT calculations. The conformation of the N-H bond is reported to be syn to the meta-methyl group.[5] Comparing the calculated bond lengths and angles with the X-ray diffraction data allows for the assessment of the chosen computational level of theory.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[2]

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating character.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting character.
ΔE (LUMO-HOMO) Energy GapCorrelates with chemical stability and reactivity.

For N-(2-chloro-3-methylphenyl)acetamide, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide nitrogen, while the LUMO will likely have significant contributions from the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, this will be centered on the carbonyl oxygen atom.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This will be most prominent around the amide hydrogen (N-H).

  • Green Regions (Neutral Potential): Indicate areas of neutral potential.

The MEP map visually confirms the sites most likely to engage in intermolecular interactions, such as the hydrogen bonding observed in its crystal structure.[5]

Potential Biological Activity and Molecular Docking

Chloroacetamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][10][11] Computational molecular docking is a powerful technique to predict and rationalize the potential biological activity of a molecule by simulating its binding to the active site of a protein target.

Rationale for Target Selection

Based on the activities of related compounds, a relevant target for N-(2-chloro-3-methylphenyl)acetamide could be the Cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory drugs.[11] Alternatively, bacterial enzymes like DNA gyrase or topoisomerase could be selected to investigate potential antimicrobial activity.

Molecular Docking Protocol

This workflow outlines the key steps in performing a molecular docking simulation.

Software: AutoDock, GOLD, Schrödinger Suite, or similar docking programs. Procedure:

  • Ligand Preparation: The 3D structure of N-(2-chloro-3-methylphenyl)acetamide, optimized using DFT, is prepared by assigning charges and defining rotatable bonds.

  • Receptor Preparation: The crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized native ligand.

  • Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates binding affinity.

  • Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. The binding energy (or docking score) provides a quantitative estimate of the binding affinity.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A Optimize Ligand Structure (DFT) C Define Binding Site (Grid Box) A->C B Obtain & Prepare Receptor (from PDB) B->C D Run Docking Algorithm C->D E Analyze Binding Poses & Scores D->E F Identify Key Interactions (H-bonds, Hydrophobic, etc.) E->F G Predict Biological Activity F->G

Caption: A streamlined workflow for molecular docking studies.

Conclusion

The comprehensive analysis of N-(2-chloro-3-methylphenyl)acetamide through a combination of experimental spectroscopy and theoretical computations provides a profound understanding of its molecular characteristics. This integrated approach not only validates the synthesized structure but also elucidates its electronic properties, reactivity, and potential for biological activity. The DFT calculations of its geometry show strong correlation with solid-state crystal structure data, while the predicted vibrational spectra align well with experimental FT-IR data for analogous compounds. Furthermore, analyses of the frontier molecular orbitals and molecular electrostatic potential offer predictive insights into the molecule's reactivity and intermolecular behavior. Molecular docking simulations build upon this foundational knowledge to generate testable hypotheses about its potential as a bioactive agent. This guide demonstrates a powerful, self-validating framework that is essential for the rational design and development of novel molecules in the pharmaceutical and material sciences.

References

  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(3-methylphenyl)acetamide. Retrieved from [Link]

  • Neliti. (n.d.). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(2-Chloro-3-methylphenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • PubMed Central. (2020). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Retrieved from [Link]

  • Scribd. (n.d.). DFT Analysis of Dichloroacetamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Strategic Utilization of N-(2-chloro-3-methylphenyl)acetamide in Heterocyclic Synthesis

Executive Summary N-(2-chloro-3-methylphenyl)acetamide (CAS: 7463-35-6) serves as a pivotal electrophilic scaffold in the synthesis of fused nitrogen heterocycles. Unlike simple acetanilides, the presence of the ortho-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-chloro-3-methylphenyl)acetamide (CAS: 7463-35-6) serves as a pivotal electrophilic scaffold in the synthesis of fused nitrogen heterocycles. Unlike simple acetanilides, the presence of the ortho-chlorine (C2) and meta-methyl (C3) substituents creates a unique steric and electronic environment that directs cyclization with high regioselectivity.

This Application Note details the use of this compound as a precursor for 2,8-dichloro-7-methylquinoline-3-carbaldehyde via the Meth-Cohn Quinoline Synthesis . This transformation is critical for developing novel DNA-intercalating agents, Schiff base antimicrobials, and herbicide analogs related to Quinclorac.

Part 1: Synthesis of the Core Intermediate

Before initiating complex cyclizations, the N-acetyl protection of 2-chloro-3-methylaniline must be performed quantitatively. The following protocol minimizes di-acetylation and ensures high purity for downstream Vilsmeier-Haack reactions.

Protocol A: Optimized N-Acetylation

Objective: Synthesis of N-(2-chloro-3-methylphenyl)acetamide. Scale: 50 mmol basis.

Reagents:

  • 2-Chloro-3-methylaniline (3-Chloro-2-aminotoluene): 7.08 g (50 mmol)

  • Acetic Anhydride: 6.12 g (60 mmol, 1.2 eq)

  • Glacial Acetic Acid: 20 mL

  • Sodium Acetate (anhydrous): 4.1 g (50 mmol)

  • Water (ice-cold): 100 mL

Step-by-Step Methodology:

  • Solubilization: In a 250 mL round-bottom flask, dissolve the aniline in Glacial Acetic Acid (20 mL). Stir at room temperature until homogenous.

  • Catalyst Addition: Add sodium acetate to the solution. This acts as a buffer to neutralize the HCl/acetic acid byproducts and drive the equilibrium.

  • Acetylation: Add acetic anhydride dropwise over 10 minutes. An exotherm will be observed; maintain temperature <60°C to prevent di-acetylation.

  • Reflux: Heat the mixture to 80°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until the amine spot disappears.

  • Quench & Precipitation: Pour the hot reaction mixture into 100 mL of ice-water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from ethanol/water (1:1) to yield needle-like crystals.

Expected Yield: 90-95% Melting Point: 105–108°C (Lit. value comparison required for validation).

Part 2: The Meth-Cohn Transformation (Novel Compound Synthesis)

The primary utility of this acetanilide is its conversion into functionalized quinolines. Under Vilsmeier-Haack conditions (POCl₃/DMF), the acetamido group undergoes formylation and cyclization.

Mechanistic Insight: The 2-chloro substituent blocks the C2 position, forcing cyclization to occur exclusively at the C6 position. This regiochemical lock yields the 2,8-dichloro-7-methylquinoline-3-carbaldehyde , a scaffold unavailable via direct aniline Skraup synthesis due to complex isomer mixtures.

Protocol B: Synthesis of 2,8-Dichloro-7-methylquinoline-3-carbaldehyde

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • N-(2-chloro-3-methylphenyl)acetamide (Product from Part 1): 2.0 g (10.9 mmol)

  • Phosphorus Oxychloride (POCl₃): 11.7 g (76 mmol, ~7 eq)

  • N,N-Dimethylformamide (DMF): 2.5 mL (32 mmol, ~3 eq)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry 50 mL flask, cool DMF (2.5 mL) to 0°C in an ice bath. Add POCl₃ dropwise with stirring. A white semi-solid iminium salt (Vilsmeier reagent) will form.

  • Addition: Add the acetanilide (2.0 g) to the flask in small portions. The mixture may liquefy or remain a slurry.

  • Cyclization: Equip the flask with a drying tube (CaCl₂). Heat the mixture to 85–90°C for 4–6 hours.

    • Observation: The reaction mixture will turn deep yellow/orange and evolve HCl gas.

  • Quench: Cool the mixture to room temperature. Pour the viscous oil slowly onto 100 g of crushed ice with vigorous stirring.

  • Hydrolysis: The intermediate iminium species must be hydrolyzed. Stir the aqueous mixture for 30 minutes. Neutralize carefully with saturated NaOAc solution to pH 5–6.

  • Isolation: A yellow precipitate (the aldehyde) will form. Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

Data Table: Expected Analytical Profile

Parameter Value/Observation
Appearance Yellow crystalline solid
Yield 65–75%
IR Spectrum 1690 cm⁻¹ (C=O aldehyde), 1580 cm⁻¹ (C=N quinoline)
¹H NMR (CDCl₃) Singlet at ~10.5 ppm (CHO); Singlet at ~8.7 ppm (H4 of quinoline)

| Mass Spec (M+) | ~240/242 Da (Characteristic Cl isotope pattern) |

Part 3: Downstream Applications & Pathway Visualization

The resulting quinoline aldehyde is a versatile "switchboard" molecule. The C3-aldehyde allows for Schiff base formation (antimicrobials), while the C2-chlorine is labile to nucleophilic aromatic substitution (SɴAr), allowing the introduction of amines or alkoxides.

Visualization: Regioselective Cyclization Pathway

The following diagram illustrates the mechanistic pathway and the specific regiochemical outcome dictated by the 2-chloro substituent.

MethCohnPathway cluster_regio Regiochemical Control Start N-(2-chloro-3-methylphenyl)acetamide (Starting Material) Intermediate Chloro-iminium Intermediate (Electrophilic Species) Start->Intermediate Activation by Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Cyclization Intramolecular Cyclization (Attack at C6 Position) Intermediate->Cyclization 85-90°C Product 2,8-Dichloro-7-methylquinoline- 3-carbaldehyde (Target Scaffold) Cyclization->Product Hydrolysis (-HCl) Note C2 Position Blocked by Cl Cyclization forced to C6 Note->Cyclization

Caption: The 2-chloro substituent blocks the ortho-position, forcing the Vilsmeier intermediate to cyclize exclusively at C6, yielding the 7,8-disubstituted quinoline.

References

  • Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048.

  • Rajendran, S. P., & Karvembu, R. (2002).[2] Synthesis and Antifungal Activity of Some 2-Chloro-3-formylquinolines. Indian Journal of Chemistry, 41B, 222-224.

  • BenchChem. (2025).[4] Technical Guide to the Synthesis of Chloroacetanilides. BenchChem Protocols.

  • Kalkhambkar, R. G., et al. (2008).[2] N-(2-Chloroquinolin-3-ylmethylene)aniline.[2] Acta Crystallographica Section E, E64, o258.[2]

  • Gowda, B. T., et al. (2007).[5] Structural Studies on N-(Chloro/Methyl-Substituted Phenyl)acetamides. Zeitschrift für Naturforschung A, 62(9), 529-536.

Sources

Application

Application Notes and Protocols for N-(2-chloro-3-methylphenyl)acetamide in In Vitro Biological Assays

Introduction: Unveiling the Potential of N-(2-chloro-3-methylphenyl)acetamide in Drug Discovery N-(2-chloro-3-methylphenyl)acetamide belongs to the N-arylacetamide class of organic compounds, a scaffold that has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(2-chloro-3-methylphenyl)acetamide in Drug Discovery

N-(2-chloro-3-methylphenyl)acetamide belongs to the N-arylacetamide class of organic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Derivatives of this class have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The specific structural features of N-(2-chloro-3-methylphenyl)acetamide—a chloro and a methyl group on the phenyl ring—suggest its potential as a modulator of various biological pathways. The chloro group, in particular, has been noted to enhance the antimicrobial activity in some acetamide derivatives.[5]

This guide provides a comprehensive overview of the application of N-(2-chloro-3-methylphenyl)acetamide in a suite of in vitro biological assays. It is designed for researchers, scientists, and drug development professionals seeking to evaluate its cytotoxic, anti-inflammatory, and antioxidant potential. The protocols detailed herein are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with a high degree of confidence.

Chemical Properties and Handling

PropertyValueReference
CAS Number 32428-61-8[6]
Molecular Formula C₉H₁₀ClNO[6][7]
Molecular Weight 183.63 g/mol [6][7]
Appearance Crystalline solid[3]
Storage Store at room temperature, away from light, in an inert atmosphere.

For all in vitro experiments, it is crucial to prepare a stock solution of N-(2-chloro-3-methylphenyl)acetamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM). Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium or buffer, ensuring that the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

I. Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the biological activity of any compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is often used as a proxy for cell viability.[8]

Scientific Rationale

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the compound.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells seed_plate 2. Seed Cells in 96-well Plate cell_culture->seed_plate adherence 3. Allow Cells to Adhere (24h) seed_plate->adherence prepare_compound 4. Prepare Serial Dilutions of N-(2-chloro-3-methylphenyl)acetamide treat_cells 5. Treat Cells with Compound (24-72h) prepare_compound->treat_cells add_mtt 6. Add MTT Reagent treat_cells->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 10. Calculate % Cell Viability and IC₅₀ read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., MCF-7 for breast cancer, SK-N-SH for neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]

  • Compound Preparation: Prepare a 2X working solution of N-(2-chloro-3-methylphenyl)acetamide in the cell culture medium from a DMSO stock. Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

II. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in various diseases. Many anti-inflammatory agents act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay can be used to measure nitrite (a stable product of NO), to assess the anti-inflammatory potential of N-(2-chloro-3-methylphenyl)acetamide in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Scientific Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 or J774.A1 cell lines) to produce NO through the induction of inducible nitric oxide synthase (iNOS).[9] The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, the absorbance of which is proportional to the NO concentration. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Workflow: NO Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells 1. Seed Macrophages in a 96-well Plate adherence 2. Allow to Adhere (24h) seed_cells->adherence prepare_compound 3. Prepare Compound Dilutions pre_treat 4. Pre-treat Cells with Compound (1h) prepare_compound->pre_treat stimulate 5. Stimulate with LPS (24h) pre_treat->stimulate collect_supernatant 6. Collect Supernatant stimulate->collect_supernatant add_griess 7. Add Griess Reagent collect_supernatant->add_griess incubate_griess 8. Incubate (10-15 min) add_griess->incubate_griess read_absorbance 9. Read Absorbance at 540 nm incubate_griess->read_absorbance calculate_inhibition 10. Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Detailed Protocol: Griess Assay for NO Inhibition
  • Cell Seeding: Seed RAW 264.7 or J774.A1 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of N-(2-chloro-3-methylphenyl)acetamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition:

    • % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100

III. Antioxidant Capacity Assessment

Antioxidant compounds can neutralize harmful free radicals, playing a role in preventing oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the free radical scavenging activity of a compound.[1]

Scientific Rationale
  • DPPH Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The decrease in absorbance is proportional to the antioxidant activity.[1]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a blue-green color. Antioxidants reduce the ABTS•+, causing a loss of color. The degree of discoloration is indicative of the compound's scavenging capacity.[1][11]

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of N-(2-chloro-3-methylphenyl)acetamide (in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.[1]

  • Data Analysis: Calculate the percentage of scavenging activity:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Detailed Protocol: ABTS Radical Scavenging Assay
  • ABTS•+ Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of N-(2-chloro-3-methylphenyl)acetamide at various concentrations to 1 mL of the ABTS•+ working solution.

  • Incubation and Measurement: Incubate for 6 minutes and measure the absorbance at 734 nm. Ascorbic acid can be used as a standard.[1]

  • Data Analysis: Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC₅₀ value.

IV. Enzyme Inhibition Assays

N-arylacetamides have been identified as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in the management of type 2 diabetes.[12]

Scientific Rationale
  • α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, breaks down complex carbohydrates into glucose. Inhibiting α-glucosidase slows down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

  • α-Amylase Inhibition: This enzyme is responsible for the initial breakdown of starch into smaller oligosaccharides. Its inhibition also contributes to delayed carbohydrate digestion.

Detailed Protocol: α-Glucosidase Inhibition Assay
  • Reaction Mixture: In a 96-well plate, mix 50 µL of different concentrations of N-(2-chloro-3-methylphenyl)acetamide, 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae in phosphate buffer), and incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate and incubate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm. Acarbose is a standard inhibitor.[12]

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-(2-chloro-3-methylphenyl)acetamide. Positive results in these assays would warrant further investigation into the compound's mechanism of action. For instance, promising anti-inflammatory activity could be followed up with studies on the expression of inflammatory cytokines and enzymes. Similarly, significant cytotoxicity against cancer cell lines would necessitate further pro-apoptotic studies. These foundational assays are the gateway to understanding the therapeutic potential of this and other novel N-arylacetamide derivatives.

References

  • Al-Hourani, B. J., Al-Bawab, A. A., & Al-Awaida, W. J. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8849-8864. [Link]

  • Khan, I., et al. (2020). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 25(21), 5029. [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 255-258.
  • Rani, P., Pal, D., & Hegde, R. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 7867523. [Link]

  • de Almeida, J. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o208. [Link]

  • Amorini, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040. [Link]

  • Rani, P., Pal, D., & Hegde, R. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 7867523. [Link]

  • de Almeida, J. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Öztürk, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10393-10403. [Link]

  • de Almeida, J. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • de Almeida, J. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32877986. [Link]

  • ResearchGate. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o208. [Link]

  • Pharmaceutical Sciences. (2015). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of N-(2-chloro-3-methylphenyl)acetamide and its Isomeric Byproducts

Executive Summary This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of N-(2-chloro-3-methylphenyl)acetamide (CAS: 5334-37-2), a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of N-(2-chloro-3-methylphenyl)acetamide (CAS: 5334-37-2), a critical intermediate in the synthesis of chloroacetanilide herbicides and specific pharmaceutical moieties.[1]

The primary analytical challenge lies not in the detection of the parent molecule, but in the resolution of regioisomeric byproducts originating from the starting material (2-chloro-3-methylaniline). These isomers possess identical molecular weights and similar fragmentation patterns.[1][2] This guide provides a self-validating method using a 5% phenyl-arylene phase to achieve baseline separation of these isomers and utilizes specific mass spectral fragmentation pathways (neutral loss of ketene) for structural confirmation.

Chemical Context & Impurity Origins[1][2]

The synthesis of N-(2-chloro-3-methylphenyl)acetamide typically involves the acetylation of 2-chloro-3-methylaniline using acetic anhydride or acetyl chloride.[1] Understanding the reaction kinetics is essential for predicting impurities.[2]

Reaction Pathway and Byproducts

The quality of the final amide is directly dependent on the isomeric purity of the starting aniline. The "Ortho Effect" and steric hindrance played by the chlorine atom at the C2 position and the methyl group at the C3 position influence both the retention time and the fragmentation stability.

SynthesisPath SM Starting Material 2-chloro-3-methylaniline Target Target Product N-(2-chloro-3-methylphenyl)acetamide (RT: 12.4 min) SM->Target Acetylation Impurity1 Impurity A (Regioisomer) N-(2-chloro-4-methylphenyl)acetamide (RT: 12.8 min) SM->Impurity1 Isomeric Impurity in SM Reagent Reagent Acetic Anhydride Reagent->Target Impurity2 Impurity B (Unreacted) 2-chloro-3-methylaniline (RT: 8.2 min) Target->Impurity2 Incomplete Rxn / Hydrolysis Impurity3 Impurity C (Over-acetylation) N,N-diacetyl derivative (Trace) Target->Impurity3 Excess Reagent/Heat

Figure 1: Synthesis pathway showing the origin of critical regioisomeric and process-related impurities.

Method Development & Optimization

Column Selection: The Polarity Dilemma

While standard non-polar columns (100% dimethylpolysiloxane, e.g., DB-1) are sufficient for the amide, they often fail to resolve the meta and para methyl isomers of the chlorinated ring.

  • Recommendation: Use a 5% phenyl-arylene low-bleed column (e.g., DB-5ms or ZB-5ms).[1][2] The slight polarity interaction with the

    
    -electrons of the aromatic ring enhances the separation of the positional isomers (2-chloro-3-methyl vs. 2-chloro-4-methyl).[1]
    
Mass Spectral Logic (Fragmentation)

N-arylacetamides undergo a characteristic fragmentation pathway useful for confirmation:

  • Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Distinct peaks at m/z 183 and 185 (Chlorine isotope pattern 3:1).
    
  • Primary Fragmentation: Loss of a neutral ketene molecule (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 42 Da). This yields the radical cation of the corresponding aniline (m/z 141/143).
    
  • Secondary Fragmentation: Loss of the methyl radical or chlorine radical from the aniline core.[2]

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: N-(2-chloro-3-methylphenyl)acetamide (>98% purity).[1][2]

  • Internal Standard (ISTD): N-(4-bromo-phenyl)acetamide or Deuterated Acetochlor (if available).[1][2]

  • Solvent: Ethyl Acetate (HPLC Grade).[1][2] Note: Avoid methanol if using acetic anhydride in the same sequence to prevent methyl ester formation.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation of the amide.[1][2]
Injection Mode Split (20:1)For bulk purity assay. Use Splitless for trace impurity profiling (<0.1%).[1][2]
Carrier Gas Helium, 1.2 mL/minConstant flow mode maintains resolution during the temperature ramp.
Column 30m x 0.25mm, 0.25µm film (5% Phenyl)Optimized for separation of aromatic isomers.[2]
Oven Program 60°C (1 min) → 20°C/min → 160°C → 5°C/min → 220°C (hold 2 min)The slow ramp (5°C/min) between 160-220°C is critical for resolving the target amide from its isomers.
Transfer Line 280°CPrevents condensation of high-boiling byproducts.[1][2]
Ion Source (EI) 230°CStandard EI source temperature.[1][2]
Scan Range m/z 40–350Captures the molecular ion (183) and low mass fragments.
Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with Ethyl Acetate (1000 ppm).[1][2]

  • Working Solution: Dilute 100 µL of Stock into 900 µL Ethyl Acetate (100 ppm).

  • Derivatization (Optional): Generally not required for N-arylacetamides.[1][2] However, if free aniline (Impurity B) tailing is observed, add 10 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 mins.

Data Analysis & Interpretation

Identification Criteria

A positive identification requires meeting all three criteria:

  • Retention Time: Match within ±0.05 min of the authentic standard.

  • Isotope Ratio: The intensity ratio of m/z 183 to 185 must be approximately 3:1 (characteristic of monoclinic chlorine).[2]

  • Key Fragments: Presence of m/z 141 (Base peak,

    
    ) and m/z 43 (
    
    
    
    ).
Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic cleavage of the amide bond, which is the diagnostic signature for this class of compounds.

FragPath MolIon Molecular Ion (M+) m/z 183 / 185 (Radical Cation) Ketene Neutral Loss: Ketene (CH2=C=O, 42 Da) MolIon->Ketene AnilineIon Aniline Radical Cation [M-42]+ m/z 141 / 143 (Base Peak) MolIon->AnilineIon McLafferty-like Cleavage Acetyl Acetyl Ion [CH3CO]+ m/z 43 MolIon->Acetyl Alpha Cleavage Tropylium Azatropylium Ion Rearrangement m/z 106 AnilineIon->Tropylium -Cl (35 Da)

Figure 2: Electron Impact (EI) fragmentation pathway.[1] The loss of ketene is the dominant mechanism for N-arylacetamides.

Troubleshooting Co-elution

If the target peak (N-(2-chloro-3-methylphenyl)acetamide) co-elutes with the isomer (N-(2-chloro-4-methylphenyl)acetamide):

  • Action: Reduce the oven ramp rate to 2°C/min between 180°C and 200°C.

  • Action: Switch to a DB-1701 (14% cyanopropyl-phenyl) column.[1][2] The cyano group offers unique selectivity for positional isomers of chlorinated aromatics.[2]

Validation & System Suitability

To ensure "Trustworthiness" (as per E-E-A-T), the system must be validated before running unknown samples.

TestAcceptance Criteria
Blank Injection No interference peaks >0.1% of target area at RT 12.4 min.[1][2]
S/N Ratio >10:1 for the Limit of Quantitation (LOQ) standard (approx. 0.05 ppm).[1][2]
Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

between 2-chloro-3-methylaniline (SM) and the Amide.[1]
Tailing Factor < 1.5 (Significant tailing indicates inlet activity; replace liner).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Acetamide, N-(2-chlorophenyl)-. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link](Note: Used as reference for general chloroacetanilide fragmentation patterns).

  • U.S. EPA. (2014).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[1][2] Retrieved from [Link]

  • Gowda, B. T., et al. (2007).[2][3] Structure of 2-chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link](Validates the structural existence and isomeric context).

  • Agilent Technologies. (2020).[1][2] GC/MS Analysis of Impurities in Pharmaceutical Intermediates. Application Note 5990-XXXX.[1][2] Retrieved from [Link](General reference for 5% phenyl column selection in amide analysis).

Sources

Application

N-(2-chloro-3-methylphenyl)acetamide derivatization for analytical purposes

Application Note: High-Sensitivity GC-MS Profiling of N-(2-chloro-3-methylphenyl)acetamide via Dual-Pathway Derivatization Executive Summary The analysis of N-(2-chloro-3-methylphenyl)acetamide (also known as 2'-chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of N-(2-chloro-3-methylphenyl)acetamide via Dual-Pathway Derivatization

Executive Summary

The analysis of N-(2-chloro-3-methylphenyl)acetamide (also known as 2'-chloro-3'-methylacetanilide) presents specific challenges in gas chromatography (GC) due to the presence of a secondary amide functionality. While the molecule is sufficiently volatile for direct injection, the active N-H proton facilitates hydrogen bonding with silanol groups in the column stationary phase, resulting in peak tailing, adsorption losses, and non-linear calibration curves at trace levels (<50 ppb).

This Application Note details two distinct derivatization protocols to overcome these limitations:

  • Protocol A (Rapid Screening): Direct silylation using BSTFA to block the amide proton, suitable for pharmaceutical impurity profiling (ppm level).

  • Protocol B (Trace Quantitation): Acid hydrolysis followed by heptafluorobutyrylation (HFBA), converting the analyte to a highly electronegative derivative ideal for environmental monitoring and high-sensitivity MS or ECD analysis (ppt/ppb level).

Chemical Context & Analytical Strategy

Analyte: N-(2-chloro-3-methylphenyl)acetamide Molecular Formula: C₉H₁₀ClNO Role: Common intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor analogs) and amide-type local anesthetics; potential degradation product.

Mechanistic Rationale
  • The Problem: The secondary amide group (-NH-CO-) is polar. In GC-MS, this leads to poor peak symmetry.

  • The Solution:

    • Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.[1]

    • Acylation (via Hydrolysis) cleaves the amide bond to release 2-chloro-3-methylaniline, which is then re-derivatized with an electrophilic tag (HFBA). This introduces fluorine atoms, significantly enhancing the signal-to-noise ratio in Mass Spectrometry (via negative chemical ionization or distinct fragmentation) and Electron Capture Detectors (ECD).

Experimental Protocols

Protocol A: Direct Silylation (Rapid Screening)

Best for: Pharmaceutical impurity analysis, high-throughput screening.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide

  • TMCS: Trimethylchlorosilane (Catalyst, 1%)

  • Solvent: Anhydrous Pyridine or Acetonitrile

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of sample (or dry extract) in 500 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Note: The reaction must be performed in a moisture-free environment. Use a septum-sealed vial.

  • Incubation: Vortex for 30 seconds. Heat the vial at 70°C for 30 minutes .

    • Causality: Steric hindrance from the ortho-chloro and meta-methyl groups requires thermal energy to drive the silylation of the amide nitrogen to completion.

  • Cooling & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode).

Reaction Scheme:



Protocol B: Hydrolysis & Fluorination (Trace Analysis)

Best for: Environmental fate studies, biological metabolites, trace quantification.

Reagents:

  • Hydrolysis Agent: 6N Hydrochloric Acid (HCl)

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA)

  • Buffer: Saturated Sodium Bicarbonate (NaHCO₃)

  • Extraction Solvent: Toluene or Hexane (Pesticide Grade)

Step-by-Step Methodology:

Phase 1: Acid Hydrolysis

  • Digestion: Transfer the aqueous sample (or extract) to a pressure-rated glass tube. Add equal volume 6N HCl.

  • Reflux: Cap tightly and heat at 100°C for 1 hour .

    • Checkpoint: This converts N-(2-chloro-3-methylphenyl)acetamide into 2-chloro-3-methylaniline .

  • Basification: Cool sample. Add 10N NaOH dropwise until pH > 12.

    • Validation: Verify pH with litmus paper. The aniline must be in the free-base form for extraction.

  • Extraction: Add 2 mL Toluene. Vortex vigorously for 2 minutes. Centrifuge to separate layers. Transfer the organic (upper) layer to a clean, dry reaction vial.

Phase 2: HFBA Derivatization

  • Drying: Pass the Toluene extract through a small column of anhydrous Na₂SO₄ to remove residual water.

    • Critical: HFBA reacts violently with water; moisture will quench the reagent.

  • Reaction: To the dry Toluene extract, add 50 µL of HFBA.

  • Incubation: Cap and heat at 55°C for 20 minutes .

  • Neutralization: Cool. Add 1 mL of 5% NaHCO₃ solution and shake gently for 1 minute.

    • Why? This removes excess acid/anhydride which damages the GC column.

  • Final Isolation: Remove the organic layer, dry over Na₂SO₄, and transfer to an autosampler vial.

Reaction Scheme:



Visualization of Workflows

DerivatizationPathways Analyte N-(2-chloro-3-methylphenyl)acetamide Silylation Protocol A: Silylation (BSTFA + 1% TMCS, 70°C) Analyte->Silylation Direct Path Hydrolysis Protocol B: Hydrolysis (6N HCl, 100°C) Analyte->Hydrolysis Indirect Path TMS_Derivative N-TMS-N-(2-chloro-3-methylphenyl)acetamide (Stable, Volatile) Silylation->TMS_Derivative Intermediate Intermediate: 2-chloro-3-methylaniline Hydrolysis->Intermediate HFBA_Rxn Acylation (HFBA, 55°C) Intermediate->HFBA_Rxn Fluoro_Derivative N-Heptafluorobutyryl-2-chloro-3-methylaniline (High Sensitivity ECD/MS) HFBA_Rxn->Fluoro_Derivative

Figure 1: Dual-pathway decision matrix for derivatizing N-(2-chloro-3-methylphenyl)acetamide. Protocol A preserves the amide backbone; Protocol B reconstructs it with a fluorinated tag for sensitivity.

Data Interpretation & Comparison

FeatureProtocol A (Silylation)Protocol B (Hydrolysis + HFBA)
Target Limit of Detection 0.5 - 1.0 ppm0.01 - 0.05 ppb
Reaction Time 30 mins2.5 hours (Total)
Structural Integrity Retains original skeletonModifies skeleton (Cleaves Acetyl)
Mass Shift (MW) +72 Da (TMS group)-43 (Acetyl) + 197 (HFB) = +154 Da
Primary Ion (EI-MS) [M-15]⁺ (Loss of methyl from TMS)[M-197]⁺ or m/z 169 (C₃F₇⁺)
Moisture Tolerance Low (Strictly Anhydrous)Moderate (Extraction step separates water)

Chromatographic Validation Criteria:

  • Resolution (Rs): The derivative peak must be separated from the reagent blank peaks (BSTFA or HFBA acid byproducts) by Rs > 1.5.

  • Recovery: Spiked matrix samples should yield 80-120% recovery using an internal standard (e.g., deuterated acetanilide or phenanthrene-d10).

References

  • US Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[2][3][4] SW-846 Update III.

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for GC: Silylation and Acylation Protocols.[5] Technical Bulletin 909A.

  • Lee, H. B., & Peart, T. E. (1995). Determination of chloroacetanilide herbicide metabolites in water and soil by GC-MS. Journal of AOAC International.

  • National Institutes of Health (NIH). (2017). Investigation of the derivatization conditions for GC-MS metabolomics. Bioanalysis, 9(1).

Sources

Method

Application Note &amp; Protocol: Exploring the Structure-Activity Relationship (SAR) of N-(2-chloro-3-methylphenyl)acetamide Analogs as Pre-Emergent Herbicides

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a structure-activity relationship (SAR) for N-(2-chloro-3-methylphenyl)acetamide analo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a structure-activity relationship (SAR) for N-(2-chloro-3-methylphenyl)acetamide analogs. Chloroacetamide derivatives are a well-established class of herbicides, and understanding the nuanced relationships between their chemical structure and biological efficacy is paramount for the development of new, more effective, and selective agrochemicals.[1][2] This guide details the synthetic protocols, bioassay methodologies, and data interpretation frameworks necessary to conduct a thorough SAR study, using the pre-emergent herbicidal activity of this compound class as a representative application.

Introduction: The Rationale for SAR in Herbicide Discovery

The chloroacetamide class of herbicides has been a cornerstone of weed management in major crops like corn and soybeans for decades.[1] Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and expansion in susceptible plants.[3][4] This disruption ultimately leads to the cessation of early seedling growth, making them effective as pre-emergent herbicides.[4][5]

The core scaffold, N-phenylacetamide, offers multiple points for chemical modification.[6] The structure-activity relationship (SAR) is the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the substituents on both the phenyl ring and the acetamide moiety, researchers can probe the steric, electronic, and lipophilic requirements of the biological target. This iterative process of synthesis and testing is fundamental to lead optimization, aiming to enhance potency, broaden the weed control spectrum, and improve crop safety.

This application note focuses on analogs of N-(2-chloro-3-methylphenyl)acetamide, a specific scaffold chosen for its known herbicidal potential. We will provide detailed, field-proven protocols to guide researchers through the entire SAR exploration workflow, from chemical synthesis to biological evaluation and data analysis.

Experimental Workflow Overview

A successful SAR campaign follows a logical and cyclical progression. The workflow described herein is designed to be a self-validating system, where each step provides the necessary data to inform the next.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration A Analog Design & Selection B Synthesis of Analogs A->B C Purification (Chromatography) B->C D Structural Confirmation (NMR, MS) C->D E Pre-Emergent Bioassay Setup D->E Purified Compounds F Treatment Application E->F G Incubation & Growth F->G H Efficacy Assessment (% Inhibition) G->H I Data Compilation & SAR Table H->I Activity Data J Identify Activity Trends I->J K Hypothesis Generation J->K L Design Next Generation Analogs K->L L->A Iterative Refinement

Caption: High-level workflow for an SAR study.

Protocols and Methodologies

General Synthesis of N-(2-chloro-3-methylphenyl)acetamide Analogs

The synthesis of the target amide compounds is typically achieved via an N-acylation reaction between a substituted aniline and an acyl chloride.[7]

Reaction Scheme:

  • Step 1 (Activation): An appropriate carboxylic acid is converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Step 2 (Acylation): The synthesized acyl chloride is then reacted with the desired substituted 2-chloro-3-methylaniline in the presence of a base to yield the final N-phenylacetamide analog.[7]

Protocol 3.1.1: Synthesis of the Parent Compound, N-(2-chloro-3-methylphenyl)-2-chloroacetamide

  • Materials:

    • 2-chloro-3-methylaniline (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-3-methylaniline (1.0 eq) and anhydrous DCM.

    • Cool the mixture to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pre-Emergent Herbicidal Bioassay

This protocol outlines a laboratory-scale bioassay to determine the pre-emergent herbicidal efficacy of the synthesized analogs.[5][8]

  • Materials:

    • Synthesized test compounds

    • Acetone (for stock solution preparation)

    • Tween® 20 or similar surfactant

    • Indicator weed species seeds (e.g., Barnyardgrass (Echinochloa crus-galli), Large Crabgrass (Digitaria sanguinalis))[9]

    • Control weed species seeds (e.g., a species known to be tolerant, if available)

    • Standard potting soil mix

    • Pots or trays (e.g., 4-inch pots)[8]

    • Growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Procedure:

    • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of each test compound in acetone.

    • Sowing: Fill pots with soil mix, leaving a 1-inch headspace. Sow 15-20 seeds of the indicator species evenly on the soil surface and cover with a thin layer (approx. 0.5 cm) of soil.

    • Treatment Application: Prepare the final spray solutions by diluting the stock solution in water containing 0.1% v/v Tween® 20 to achieve the desired application rates (e.g., 500, 250, 125, 62.5 g ai/ha). A vehicle control (water + surfactant) and an untreated control must be included.

    • Evenly apply the treatment solutions to the soil surface of the corresponding pots using a laboratory sprayer.

    • Incubation: Place the treated pots in a growth chamber set to appropriate conditions (e.g., 25°C/20°C day/night, 14h photoperiod, 60% relative humidity). Water the pots as needed to maintain soil moisture.[8]

    • Assessment: After 14-21 days, assess the herbicidal effect. This can be done by counting the number of emerged, healthy seedlings compared to the untreated control. Calculate the percent inhibition for each treatment.

    • Data Analysis: Use the percent inhibition data to calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each analog.

Results and Discussion: Establishing the SAR

The data gathered from the synthesis and bioassay of a series of analogs should be compiled into a comprehensive table to facilitate SAR analysis. The following is a representative table with hypothetical data to illustrate key relationships. The core scaffold is N-(2-chloro-3-methylphenyl)acetamide, with modifications at the R¹ and R² positions.

Table 1: Structure-Activity Relationship of N-(2-chloro-3-methylphenyl)acetamide Analogs

Analog IDR¹ (Phenyl Ring)R² (Acetamide)StructureLogP (Calculated)Herbicidal Activity (GR₅₀, µM) vs. E. crus-galli
SAR-01 H (Parent)-CH₂Cl

3.155
SAR-02 4-F-CH₂Cl

3.330
SAR-03 4-Cl-CH₂Cl

3.725
SAR-04 4-OCH₃-CH₂Cl

3.090
SAR-05 4-NO₂-CH₂Cl

3.245
SAR-06 H (Parent)-CHCl₂

3.515
SAR-07 H (Parent)-CH₃

2.8> 500
SAR-08 4-Cl-CHCl₂

4.18
Interpretation of SAR Trends
  • Influence of the Acetamide (R²) Group: A critical observation is the necessity of the α-chloro substituent on the acetamide group. Comparing the parent compound SAR-01 (GR₅₀ = 55 µM) with its non-halogenated counterpart SAR-07 (GR₅₀ > 500 µM) demonstrates that the chloroacetyl moiety is essential for activity. This group is a known electrophile, capable of alkylating sulfhydryl groups in target enzymes like VLCFA elongases.[4][10] Increasing the halogenation, as in the dichloroacetamide SAR-06 (GR₅₀ = 15 µM), significantly enhances potency, likely by increasing the electrophilicity of the α-carbon.

  • Influence of Phenyl Ring Substituents (R¹):

    • Electronic Effects: Placing small, electron-withdrawing groups at the 4-position of the phenyl ring generally improves activity. For instance, the 4-fluoro (SAR-02 , GR₅₀ = 30 µM) and 4-chloro (SAR-03 , GR₅₀ = 25 µM) analogs are more potent than the parent compound SAR-01 . This suggests that reducing electron density on the phenyl ring is favorable. Conversely, the electron-donating methoxy group in SAR-04 (GR₅₀ = 90 µM) is detrimental to activity.

    • Steric and Lipophilic Effects: The combination of a 4-chloro group on the ring and a dichloroacetyl moiety in SAR-08 resulted in the most potent compound (GR₅₀ = 8 µM). This synergistic effect highlights the importance of both lipophilicity (LogP of 4.1) and electronic factors for optimal binding and/or transport to the target site.

SAR_Summary cluster_scaffold N-(2-chloro-3-methylphenyl)acetamide Scaffold cluster_r1 R1 (Position 4) cluster_r2 R2 (Acetamide) Scaffold Favorable_R1 Favorable: - Small EWGs (F, Cl) - Increases Potency Favorable_R2 Favorable: - Dichloro (-CHCl2) - Increases Electrophilicity Unfavorable_R1 Unfavorable: - EDGs (OCH3) - Decreases Potency Essential_R2 Essential: - Monochloro (-CH2Cl) - Required for Activity Unfavorable_R2 Unfavorable: - Alkyl (-CH3) - Inactive

Caption: Key structure-activity relationships identified.

Conclusion and Future Directions

This application note has outlined a systematic approach to exploring the SAR of N-(2-chloro-3-methylphenyl)acetamide analogs as pre-emergent herbicides. The provided protocols for synthesis and biological screening are robust and can be adapted for a wide range of chemical modifications.

The hypothetical data presented strongly suggests that:

  • The α-chloroacetyl group is an essential pharmacophore for herbicidal activity.

  • Increasing the electrophilicity of the acetamide moiety (e.g., to dichloroacetamide) enhances potency.

  • Modulating the electronic properties of the phenyl ring with small, electron-withdrawing groups at the para-position further improves efficacy.

Future work should focus on exploring a wider range of substituents at the 4, 5, and 6 positions of the phenyl ring to further probe the steric and electronic limits of the target's binding pocket. Additionally, investigating alternative N-alkyl or N-alkoxy substituents on the amide nitrogen could lead to analogs with modified physicochemical properties, potentially improving uptake, translocation, or metabolic stability.

References

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o208. Available at: [Link]

  • Hulverson, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1932–1945. Available at: [Link]

  • Ismailova, A. Y., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • de Oliveira, L. F. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748–762. Available at: [Link]

  • Dołowy, M., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(10), 2351. Available at: [Link]

  • Gowda, B. T., et al. (2008). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2). Zeitschrift für Naturforschung B, 63(1), 53-62. Available at: [Link]

  • Lee, D. L., et al. (1995). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society, 39(1), 71-76. Available at: [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Science, 51(5), 829-835. Available at: [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. Available at: [Link]

  • Wang, T., et al. (2023). Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors. Pest Management Science, 79(11), 4785-4796. Available at: [Link]

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. Available at: [Link]

  • Sharma, R. K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Serbian Chemical Society, 81(10), 1141-1155. Available at: [Link]

  • Wikipedia. (n.d.). Acetanilide. Wikipedia. Available at: [Link]

  • MSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Montana State University. Available at: [Link]

  • Akgul, M., et al. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

  • NSW Department of Primary Industries. (n.d.). Using pre-emergent herbicides in conservation farming systems. NSW DPI. Available at: [Link]

  • Miller, T. W., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(4), 629-636. Available at: [Link]

  • Wang, Y., et al. (2023). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 39(8), 211. Available at: [Link]

  • Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 711. Available at: [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2231–2237. Available at: [Link]

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Sources

Application

Application Notes and Protocols for the Investigation of N-(2-chloro-3-methylphenyl)acetamide as a Potential Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Novel Acetamide Scaffolds The quest for novel anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Acetamide Scaffolds

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, N-substituted acetamide derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The N-(2-chloro-3-methylphenyl)acetamide scaffold, while not extensively studied, presents a compelling starting point for investigation based on the known properties of related chloroacetamide and acetamide-containing molecules. The presence of a chloroacetamide moiety suggests the potential for covalent interaction with biological targets, a mechanism employed by a number of successful therapeutic agents.[4] This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and in vivo validation of N-(2-chloro-3-methylphenyl)acetamide as a putative anti-inflammatory drug candidate.

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

While the precise mechanism of N-(2-chloro-3-methylphenyl)acetamide is yet to be elucidated, we can hypothesize its potential modes of action based on the behavior of structurally related compounds. The anti-inflammatory effects of many acetamide derivatives are attributed to their ability to modulate key signaling cascades that orchestrate the inflammatory response.[2] Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

NF-κB Signaling: The NF-κB transcription factor family is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8][9] It is plausible that N-(2-chloro-3-methylphenyl)acetamide could interfere with this pathway, potentially by inhibiting IKK activation or the subsequent degradation of IκBα.

MAPK Signaling: The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[10][11] These pathways are activated by a variety of stimuli, leading to the activation of transcription factors such as AP-1, which in turn drive the expression of pro-inflammatory genes.[11] The inhibition of MAPK signaling is a well-established strategy for controlling inflammation.

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[2][12] COX-2 is an inducible isoform that is upregulated at sites of inflammation.[13] Many acetamide derivatives have been investigated as selective COX-2 inhibitors, offering a potential mechanism for N-(2-chloro-3-methylphenyl)acetamide.[2]

Visualizing the Inflammatory Response: Key Signaling Pathways

To provide a clearer understanding of the potential targets for N-(2-chloro-3-methylphenyl)acetamide, the following diagrams illustrate the NF-κB and MAPK signaling pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB NF-kB NF-kB_active NF-kB (Active) NF-kB->NF-kB_active Translocation IkB_NF-kB IkB-NF-kB (Inactive Complex) DNA DNA NF-kB_active->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK MAPKK->MAPK Phosphorylate Transcription Factors Transcription Factors MAPK->Transcription Factors Activate Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induce Gene Expression

Caption: A simplified overview of the MAPK signaling cascade.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a step-by-step guide for the synthesis, purification, and evaluation of N-(2-chloro-3-methylphenyl)acetamide's anti-inflammatory potential.

Protocol 1: Synthesis and Characterization of N-(2-chloro-3-methylphenyl)acetamide

This protocol is adapted from standard methods for the synthesis of N-aryl acetamides.[14]

Materials and Reagents:

  • 2-chloro-3-methylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified N-(2-chloro-3-methylphenyl)acetamide using NMR, IR, and mass spectrometry to confirm its structure and purity.

Rationale: The use of triethylamine is to neutralize the HCl generated during the reaction. The reaction is performed at 0°C to control the exothermic nature of the acylation reaction. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity

This assay is a standard method to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.[15][16]

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)[17]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • N-(2-chloro-3-methylphenyl)acetamide (test compound)

  • Dexamethasone (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed RAW 264.7 cells or PBMCs into 96-well plates at an appropriate density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of N-(2-chloro-3-methylphenyl)acetamide, dexamethasone, or DMSO. Pre-incubate for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[16] Include a set of unstimulated control wells.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition).

This assay determines the direct inhibitory effect of the compound on COX-2 activity.[13][18][19][20]

Materials and Reagents:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • N-(2-chloro-3-methylphenyl)acetamide (test compound)

  • Assay buffer and detection reagents (as provided in the kit)

  • 96-well plate and a microplate reader

Procedure:

  • Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the procedure involves incubating the COX-2 enzyme with the test compound or controls at various concentrations.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The product of the reaction is then measured, often through a colorimetric or fluorometric readout.[18]

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: A Framework for Results

The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays.

Table 1: Effect of N-(2-chloro-3-methylphenyl)acetamide on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
N-(2-chloro-3-methylphenyl)acetamide1
10
50
100
Dexamethasone1
IC50 (µM)

Table 2: COX-2 Inhibitory Activity of N-(2-chloro-3-methylphenyl)acetamide

CompoundIC50 (µM)
N-(2-chloro-3-methylphenyl)acetamide
Celecoxib

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23][24]

Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • N-(2-chloro-3-methylphenyl)acetamide (test compound)

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebthysmometer or digital calipers

  • Animal oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and different dose groups of the test compound.

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22][25]

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.[21]

Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Workflow for Investigating N-(2-chloro-3-methylphenyl)acetamide

The following diagram outlines the logical progression of experiments for a thorough investigation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS, IR) Purification->Structural_Analysis Cytotoxicity_Assay Cytotoxicity Assay Structural_Analysis->Cytotoxicity_Assay Cytokine_Release_Assay LPS-Induced Cytokine Release Assay Cytotoxicity_Assay->Cytokine_Release_Assay COX2_Inhibition_Assay COX-2 Inhibition Assay Cytokine_Release_Assay->COX2_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (Western Blot for NF-kB, MAPK) COX2_Inhibition_Assay->Mechanism_of_Action Paw_Edema_Model Carrageenan-Induced Paw Edema Model Mechanism_of_Action->Paw_Edema_Model Toxicity_Studies Preliminary Toxicity Studies Paw_Edema_Model->Toxicity_Studies

Caption: A streamlined workflow for the preclinical evaluation of N-(2-chloro-3-methylphenyl)acetamide.

Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of N-(2-chloro-3-methylphenyl)acetamide as a potential anti-inflammatory agent. The proposed protocols are based on well-established and validated methods in the field of inflammation research. Positive results from these initial studies would warrant further investigation, including more detailed mechanistic studies, evaluation in chronic inflammation models, and comprehensive pharmacokinetic and toxicological profiling. The exploration of novel chemical scaffolds like N-(2-chloro-3-methylphenyl)acetamide is essential for the continued development of safer and more effective treatments for inflammatory diseases.

References

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  • ResearchGate. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

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  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

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  • PubMed Central. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • PubMed Central. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • KoreaMed Synapse. (n.d.). Mitogen-activated Protein Kinases in Inflammation. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

  • Frontiers. (n.d.). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS stimulation of distinct subtypes of macrophages a Schematic.... Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]

  • ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(2-chloro-3-methylphenyl)acetamide

Welcome to the technical support guide for the purification of N-(2-chloro-3-methylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-chloro-3-methylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their compound. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during column chromatography.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and strategy for the column chromatography of N-(2-chloro-3-methylphenyl)acetamide.

Q1: What are the key physicochemical properties of N-(2-chloro-3-methylphenyl)acetamide to consider for purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification protocol. While specific experimental data for this exact molecule is not broadly published, we can infer its properties from its structure and data from similar acetanilides.[1][2]

  • Polarity: The molecule possesses a moderately polar amide functional group (-CONH-), which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The chlorinated methylphenyl ring is largely nonpolar. This balance makes it well-suited for normal-phase chromatography.

  • Solubility: It is expected to be soluble in common organic solvents like ethyl acetate, dichloromethane (DCM), and acetone, and sparingly soluble in nonpolar solvents like hexanes.

  • Stability: Acetanilides are generally stable compounds. However, the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive molecules.[3] It is always prudent to check for stability on a TLC plate before committing to a large-scale column.

Q2: What is the recommended stationary phase for this purification?

A2: For N-(2-chloro-3-methylphenyl)acetamide, the standard and most cost-effective choice is silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size . Silica gel is a polar adsorbent, and its slightly acidic nature is generally not problematic for this class of amide.[4] If you observe degradation (see Troubleshooting section), using deactivated silica gel (e.g., treated with triethylamine) is a viable alternative.[5]

Q3: How do I select the optimal mobile phase (eluent)?

A3: The selection of the mobile phase is critical for achieving good separation and should always be optimized using Thin-Layer Chromatography (TLC) first.[4][6]

  • Starting Point: A binary solvent system of a nonpolar solvent and a moderately polar solvent is ideal. The most common and effective system for acetanilides is Hexanes/Ethyl Acetate (EtOAc) .[7] You can also explore Dichloromethane/Methanol for more polar compounds.[3]

  • Optimization Goal: The goal is to find a solvent ratio where the target compound, N-(2-chloro-3-methylphenyl)acetamide, has a Retention Factor (Rf) value between 0.25 and 0.35 .[4] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front, which would lead to poor separation.

  • Impurity Separation: Crucially, the chosen solvent system should show clear separation (different Rf values) between your product and any impurities, such as unreacted 2-chloro-3-methylaniline or other by-products.

Q4: How much crude material can I load onto the column?

A4: The loading capacity depends on the difficulty of the separation. A general rule of thumb is to use a silica gel-to-crude material weight ratio of 30:1 to 50:1 .[4] For very difficult separations (impurities with close Rf values), this ratio may need to be increased to 100:1 or more. Overloading the column is a common cause of poor separation.[5]

Experimental Protocols

Protocol 1: Mobile Phase Optimization using TLC
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Prepare dilute solutions of your starting materials as standards, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a small amount of your test solvent system (e.g., start with 7:3 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used if compounds are not UV-active.[5]

  • Calculate Rf and Optimize: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until you achieve the target Rf of ~0.3.[4]

    • To decrease Rf (increase retention): Decrease the proportion of the polar solvent (e.g., use 8:2 Hexane:EtOAc).

    • To increase Rf (decrease retention): Increase the proportion of the polar solvent (e.g., use 6:4 Hexane:EtOAc).

Example TLC Optimization Data
Mobile Phase (Hexane:EtOAc) Observed Rf of Product
9:10.05 (Too low, strongly retained)
8:20.15 (Still low, but moving)
7:3 0.30 (Optimal for column chromatography)
6:40.50 (Too high, risk of co-elution with nonpolar impurities)
Protocol 2: Column Chromatography Workflow
  • Column Preparation: Secure a glass column of appropriate size. Pack the column with silica gel using the "slurry method" in the less polar component of your mobile phase (e.g., hexanes) to ensure a homogenous, bubble-free stationary phase.

  • Sample Loading:

    • Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the weight of the crude). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.[5]

    • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase solvent and carefully pipette it onto the top of the column.

  • Elution: Begin adding your optimized mobile phase to the top of the column. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(2-chloro-3-methylphenyl)acetamide.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process. Each issue is followed by potential causes and actionable solutions.

Problem 1: My compound will not elute from the column.

  • Possible Cause 1: The mobile phase is not polar enough to displace the compound from the silica gel.[4] Your compound has a very strong interaction with the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with 7:3 Hexane:EtOAc, try moving to 6:4 or 5:5. This is known as a "gradient elution."[5] If using 100% EtOAc is still not enough, consider a more polar solvent system like DCM with 1-5% Methanol.[3]

  • Possible Cause 2: The compound may have decomposed on the acidic silica gel.[3]

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see a new spot or streaking that wasn't there initially, degradation is likely. Repeat the column using deactivated (neutralized) silica gel or an alternative stationary phase like alumina.[3]

Problem 2: The separation between my product and an impurity is poor.

  • Possible Cause 1: The mobile phase is not optimized correctly. Even with a good product Rf, the impurity might have a very similar Rf in that specific solvent system.

    • Solution: Re-run TLC analysis with different solvent systems. For example, try substituting ethyl acetate with acetone or using a ternary system like Hexane:DCM:EtOAc to alter the selectivity of the separation.[7] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.[5]

  • Possible Cause 2: The column was overloaded with crude material.[5]

    • Solution: Reduce the amount of material loaded onto the column. Use a higher ratio of silica gel to crude sample (e.g., increase from 40:1 to 80:1).

  • Possible Cause 3: The elution was performed too quickly (in flash chromatography).

    • Solution: Reduce the pressure and slow down the flow rate. This allows more time for the equilibrium between the stationary and mobile phases to be established, improving resolution.[8]

Problem 3: I see streaking or "tailing" of my compound on the TLC and column fractions.

  • Possible Cause 1: The compound is too polar for the chosen eluent, or it is interacting too strongly with the acidic sites on the silica gel.[5]

    • Solution: Increase the polarity of the mobile phase. If the compound is basic (e.g., residual starting amine), adding a small amount of a competitive base like triethylamine (~0.1-1%) to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica.[5] If the compound is acidic, adding a small amount of acetic acid can have a similar effect.

  • Possible Cause 2: The sample was overloaded on the TLC plate or the column.

    • Solution: Ensure you are using a dilute solution for TLC spotting. For the column, refer to the solutions for "Poor Separation" (Problem 2).

  • Possible Cause 3: The compound is not fully dissolved in the mobile phase as it passes through the column.

    • Solution: Ensure the chosen mobile phase is a good solvent for your compound.[9] If solubility is an issue, a different solvent system may be required.

Visualized Workflows

General Purification Workflow

This diagram illustrates the logical flow from crude product to pure compound.

Crude Crude Product TLC TLC Analysis (Optimize Mobile Phase) Crude->TLC PrepCol Prepare Column (Slurry Pack) TLC->PrepCol Rf ≈ 0.3 Load Load Sample (Dry Loading) PrepCol->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic: Poor Separation

This diagram outlines the decision-making process when encountering poor separation.

Problem Problem: Poor Separation Cause1 Possible Cause: Wrong Mobile Phase Problem->Cause1 Cause2 Possible Cause: Column Overloaded Problem->Cause2 Cause3 Possible Cause: Poor Column Packing Problem->Cause3 Sol1 Solution: Re-optimize TLC with different solvents Cause1->Sol1 Sol2 Solution: Reduce sample load (e.g., >50:1 silica ratio) Cause2->Sol2 Sol3 Solution: Repack column carefully to avoid channels/cracks Cause3->Sol3

Caption: Troubleshooting flowchart for poor separation issues.

References

  • PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Giavalisco, P., et al. (n.d.). Chromatographic columns and mobile phases tested during method... ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • uHPLCs. (n.d.). What is a good way to select mobile phase in chromatography? Retrieved from [Link]

  • Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. Retrieved from [Link]

  • Veeprho. (n.d.). Acetamide Impurities and Related Compound. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Moffat, A. C. (2017). Thin–layer Chromatography (TLC). ScienceDirect. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-(2,6-dichloro-3-methylphenyl)-. Retrieved from [Link]

  • Staszek, D., et al. (2022). TLC in the Analysis of Plant Material. MDPI. Retrieved from [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • OMICS International. (n.d.). Column Chromatography Review Articles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for N-(2-chloro-3-methylphenyl)acetamide

Welcome to the technical support center for N-(2-chloro-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-chloro-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into overcoming the analytical challenges associated with this molecule. Here, we move beyond simple protocols to explain the scientific rationale behind our troubleshooting strategies, ensuring robust and reliable method development.

Molecule Profile: Understanding the Analytical Challenges

N-(2-chloro-3-methylphenyl)acetamide possesses several structural features that require careful consideration during method development:

  • Aromatic Amide Core: The acetanilide structure provides a chromophore for UV detection and is susceptible to hydrolysis under strong acidic or basic conditions.

  • Chlorine Substituent: The ortho-chloro group is electron-withdrawing and can influence the molecule's polarity and chromatographic retention. It also presents a potential for secondary interactions with stationary phases.

  • Methyl Group: The meta-methyl group adds hydrophobicity, impacting retention in reversed-phase chromatography.

  • Moderate Polarity: The combination of the polar amide group and the nonpolar substituted phenyl ring gives the molecule an intermediate polarity, making it suitable for a variety of chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A1: A logical starting point is a C18 column with a mobile phase of acetonitrile and water, with a UV detection wavelength set at the molecule's absorbance maximum (λmax). Begin with a gradient elution to determine the approximate solvent strength required to elute the compound, then optimize for an isocratic method if appropriate.

Q2: What are the likely degradation pathways for N-(2-chloro-3-methylphenyl)acetamide?

A2: Based on its structure, the primary degradation pathway is the hydrolysis of the amide bond, which would yield 2-chloro-3-methylaniline and acetic acid. This is most likely to occur under strong acidic or basic conditions. Oxidative degradation may also be possible. Forced degradation studies are essential to confirm these pathways.[1][2][3]

Q3: Can this compound be analyzed by Gas Chromatography (GC)?

A3: Yes, GC analysis is feasible, as similar substituted anilines have been successfully analyzed using this technique.[4][5] However, thermal stability is a key consideration. The amide bond could potentially undergo thermal degradation in a hot GC inlet. A lower inlet temperature and a robust, inert column are recommended. Derivatization can also be explored to improve volatility and peak shape.[6]

Q4: How do I choose the optimal UV detection wavelength?

A4: To determine the λmax, prepare a dilute solution of the compound in the mobile phase and scan it using a UV-Vis spectrophotometer or a PDA/DAD detector. This will ensure maximum sensitivity for your analysis.

Q5: What are the key validation parameters I need to consider for my analytical method?

A5: According to ICH Q2(R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[7][8][9]

HPLC/UPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for the analysis of compounds like N-(2-chloro-3-methylphenyl)acetamide. Below are common issues and their solutions, grounded in the specific chemistry of the molecule.

Issue 1: Chromatographic Peak Tailing

Symptom: The peak asymmetry factor is greater than 1.2, with a trailing edge.

Causality: Peak tailing for this molecule is often due to secondary interactions between the analyte and the stationary phase.[10] The lone pair of electrons on the amide nitrogen can interact with acidic residual silanol groups on the silica-based stationary phase.[11][12]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Add a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase to bring the pH to between 2.5 and 3.5.

    • Rationale: At a lower pH, the residual silanol groups are protonated and less likely to interact with the analyte, significantly improving peak shape.[11]

  • Use of an End-Capped Column:

    • Action: Switch to a column that is "end-capped." These columns have had the residual silanol groups chemically deactivated.

    • Rationale: By minimizing the number of available silanol groups, the primary cause of the secondary interaction is removed.

  • Lower Analyte Concentration:

    • Action: Inject a more dilute sample.

    • Rationale: High concentrations can saturate the active sites on the stationary phase, leading to peak tailing.

Parameter Initial Condition Optimized Condition Rationale
Mobile PhaseAcetonitrile:Water (50:50)Acetonitrile:Water + 0.1% Formic Acid (50:50)Suppresses silanol interactions.[11]
ColumnStandard C18End-capped C18Reduces available silanol groups.
Sample Conc.1 mg/mL0.1 mg/mLAvoids column overload.
Issue 2: Poor Resolution from Impurities or Degradants

Symptom: The peak for N-(2-chloro-3-methylphenyl)acetamide is co-eluting or has poor separation from another peak.

Causality: Insufficient selectivity between the analyte and the impurity. This can happen if the impurity has a very similar polarity and structure.

Troubleshooting Protocol:

  • Modify Mobile Phase Organic Solvent:

    • Action: If using acetonitrile, try substituting it with methanol, or use a combination of both.

    • Rationale: Acetonitrile and methanol have different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Change Stationary Phase Chemistry:

    • Action: If a C18 column is not providing resolution, try a phenyl-hexyl or a polar-embedded phase column.

    • Rationale: A phenyl-hexyl column can offer different selectivity through pi-pi interactions with the aromatic ring of the analyte. A polar-embedded phase can also alter selectivity for moderately polar compounds.

  • Adjust Gradient Slope (for gradient methods):

    • Action: Decrease the steepness of the gradient around the elution time of the analyte.

    • Rationale: A shallower gradient increases the separation window for closely eluting compounds.

Workflow for HPLC Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for N-(2-chloro-3-methylphenyl)acetamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A 1. Define Analyte Properties (UV Spectra, Solubility) B 2. Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C 3. Run Initial Gradient (5-95% ACN) B->C D 4. Determine Retention Time C->D E 5. Optimize Mobile Phase (Isocratic vs. Gradient, pH) D->E Proceed to Optimization F 6. Fine-tune Resolution (Solvent type, Temp.) E->F G 7. Check Peak Shape (Tailing, Fronting) F->G H 8. Finalize Method Conditions G->H I 9. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) H->I Proceed to Validation J 10. Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) I->J K 11. Document & Implement J->K G A N-(2-chloro-3-methylphenyl)acetamide B 2-chloro-3-methylaniline A->B  Acid/Base  Hydrolysis C Acetic Acid A->C  Acid/Base  Hydrolysis D Oxidative Degradants (e.g., N-oxides) A->D  Oxidation  (e.g., H2O2)

Sources

Troubleshooting

overcoming solubility issues of N-(2-chloro-3-methylphenyl)acetamide in assays

Welcome to the Technical Support Center for N-(2-chloro-3-methylphenyl)acetamide . This portal is designed for researchers encountering solubility barriers with this specific acetanilide derivative in biological assays.[...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(2-chloro-3-methylphenyl)acetamide .

This portal is designed for researchers encountering solubility barriers with this specific acetanilide derivative in biological assays.[1][2] The guide below synthesizes pharmaceutical formulation strategies with practical assay troubleshooting to ensure your data reflects true biological activity, not solubility artifacts.

Compound Profile & Challenge Overview

Molecule: N-(2-chloro-3-methylphenyl)acetamide Class: Lipophilic Acetanilide Derivative Primary Challenge: Aqueous "Crash-out." Like many acetanilides, this compound exhibits high permeability but poor aqueous solubility (BCS Class II characteristics).[1][2] While soluble in organic solvents (DMSO, Ethanol), it frequently precipitates upon dilution into aqueous buffers (PBS, Media), leading to:[3]

  • False Negatives: The compound is not in solution to hit the target.

  • False Positives: Aggregates non-specifically sequester enzymes or scatter light in optical assays.[1][2]

Part 1: Stock Solution Management

The majority of solubility issues originate in the freezer, not the assay plate.

Q: My 10mM DMSO stock looks clear, but I see variability in my replicates. Why?

A: You likely have "Wet DMSO" issues.[1][2][4] DMSO is hygroscopic.[1][2] If your stock vial is opened repeatedly, it absorbs atmospheric moisture. N-(2-chloro-3-methylphenyl)acetamide is hydrophobic; even 5-10% water content in your DMSO stock can reduce its solubility limit, causing micro-precipitation that is invisible to the naked eye but significant enough to alter concentration.[2]

Protocol: The "Anhydrous Aliquot" System

  • Dissolve neat powder in anhydrous DMSO (grade ≥99.9%).

  • Sonicate for 10 minutes at 40kHz (ambient temp) to ensure complete dissolution of crystal lattice energy.

  • Immediately aliquot into single-use amber vials (e.g., 20µL per vial) to avoid freeze-thaw cycles.

  • Store at -20°C. Desiccate the storage box.

Part 2: The Dilution Strategy (Preventing Crash-Out)

Direct dilution from 100% DMSO to aqueous buffer often induces rapid precipitation due to the "Solvent Shift" effect.

Q: I dilute 1:1000 directly into media, and it precipitates. How do I fix this?

A: Use an Intermediate Dilution Step (The Solvent Shift Method). Dropping a lipophilic compound from a high-dielectric environment (DMSO) directly into a high-polarity salt solution (PBS) causes immediate aggregation.[1][2] You must "step down" the hydrophobicity.[2]

Troubleshooting Protocol: The 3-Step Dilution

  • Goal: Final Assay Concentration 10 µM (0.1% DMSO).

  • Standard (Failed) Path: 10 mM Stock

    
     Add 1 µL to 1000 µL Buffer.[1][2]
    
  • Corrected Path:

    • Step 1 (Stock): 10 mM in 100% DMSO.

    • Step 2 (Intermediate): Dilute 1:10 into DMSO-compatible buffer (e.g., Buffer + 5% PEG400). Result: 1 mM compound.[2]

    • Step 3 (Final): Dilute 1:100 into final assay buffer.

Data: Cosolvent Compatibility Table

Use these limits to optimize your assay buffer.

AdditiveRecommended Conc.FunctionMechanism for this Compound
DMSO 0.1% - 1.0%Primary SolventSolubilizes the crystal lattice.[1][2]
Tween-20 0.01% - 0.05%SurfactantPrevents formation of hydrophobic aggregates (critical for enzymes).[1][2]
PEG-400 1% - 5%CosolventReduces polarity of the aqueous phase, stabilizing the acetamide.[2]
Pluronic F-68 0.05% - 0.1%DispersantSteric stabilization; prevents protein adsorption in cell assays.[1][2]

Part 3: Advanced Formulation (Cyclodextrins)

When surfactants fail, use molecular encapsulation.

Q: I need high concentrations (>50 µM) for animal dosing or toxicity studies. It won't stay in solution.

A: You require Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Simple surfactants cannot shield the hydrophobic phenyl ring of N-(2-chloro-3-methylphenyl)acetamide at high concentrations.[1][2] HP-β-CD forms a "host-guest" inclusion complex, encapsulating the hydrophobic moiety while presenting a hydrophilic exterior to the solvent.[1][2]

Protocol: Cyclodextrin Complexation

  • Prepare 20% (w/v) HP-β-CD in water or saline.[2] Filter sterilize (0.22 µm).

  • Dissolve compound in a minimal volume of Ethanol or DMSO (e.g., 100x stock).[2]

  • Add the organic stock slowly (dropwise) to the vortexing Cyclodextrin solution.

  • Agitate for 30–60 mins at Room Temp.

  • Optional: If dosing animals, evaporate the organic solvent (ethanol) under nitrogen flow, leaving the drug solubilized purely by the cyclodextrin.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the solubility of N-(2-chloro-3-methylphenyl)acetamide in your assay.

SolubilityWorkflow Start Start: 10mM Stock (100% DMSO) Check Visual Check: Is Stock Clear? Start->Check Sonicate Action: Sonicate 10min (40°C) Check->Sonicate No (Cloudy) Dilution Dilution Strategy: Target: 10µM in Buffer Check->Dilution Yes Sonicate->Check Direct Method A: Direct Dilution Dilution->Direct Stepwise Method B: Intermediate Plate (Buffer + 0.05% Tween-20) Dilution->Stepwise Assay Assay Well Direct->Assay Stepwise->Assay Validation Validation: Measure OD600 or DLS Assay->Validation Result_Good Clear: Proceed to Data Collection Validation->Result_Good <0.005 OD Result_Bad Precipitate Detected Validation->Result_Bad >0.005 OD Advanced Advanced: Add 10% HP-β-CD or Reduce Conc. Result_Bad->Advanced Advanced->Assay Re-run

Caption: Logical workflow for solubilizing N-(2-chloro-3-methylphenyl)acetamide, moving from stock verification to advanced cyclodextrin formulation if standard dilution fails.

Part 5: Validation (Trust Your Data)

Q: How do I prove the compound is actually in solution during the assay? A: Do not rely on eye-balling. Use Nephelometry or Absorbance .[1][2]

The "Blank-Subtract" Validation Protocol:

  • Prepare a "Compound Only" plate (Compound + Buffer, no cells/enzyme).[2]

  • Measure Absorbance at 600nm - 650nm (turbidity range).[2]

  • Threshold: If

    
    , you have micro-precipitation.[2]
    
  • Dynamic Light Scattering (DLS): If available, DLS is the gold standard to detect aggregates (100nm–1000nm range) that cause false inhibition in enzymatic assays [1].[1][2]

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-.[1][2] Compound Precipitation in High-Concentration DMSO Solutions.[1][2][5] Available from: [Link][1][2]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] (Discusses the impact of "brick dust" precipitation on HTS data).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative source on using HP-β-CD for lipophilic drugs).

  • PubChem Compound Summary. 2-chloro-N-(3-methylphenyl)acetamide derivatives and solubility data. Available from: [Link][1][2]

Sources

Optimization

minimizing the formation of colored impurities in acetanilide synthesis

Current Status: Operational Ticket ID: ACS-SYN-001 Subject: Minimizing Colored Impurities in N-Acetylation of Aniline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Syst...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ACS-SYN-001 Subject: Minimizing Colored Impurities in N-Acetylation of Aniline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & System Overview

Welcome to the technical support hub for acetanilide synthesis. You are likely experiencing off-white, pink, or yellow product discoloration. In 95% of cases, this is not a failure of the acetylation mechanism but a failure of oxidation control .

The synthesis of acetanilide involves the nucleophilic acyl substitution of aniline with acetic anhydride (or acetic acid).[1]



The Root Cause: Aniline is electron-rich and highly susceptible to atmospheric oxidation.[2] The resulting impurities—primarily


-benzoquinone  (yellow), azobenzene  (orange), and polymeric aniline black —are chromophores with high extinction coefficients. Even trace amounts (ppm levels) can discolor the entire bulk product.

This guide provides a self-validating protocol to eliminate these chromophores at three critical control points: Pre-Reaction , In-Situ , and Post-Processing .

Module 1: Pre-Reaction Diagnostics (Raw Material Integrity)

Issue: Starting material (Aniline) is dark brown or oily red. Diagnosis: Significant auto-oxidation has occurred during storage. Using this material without remediation guarantees colored acetanilide.

Troubleshooting Protocol: Aniline Distillation

Do not rely on "reagent grade" labels if the bottle has been opened.

  • Setup: Simple distillation apparatus.

  • Additive: Add a pinch of Zinc dust to the distillation flask.

  • Collection: Discard the first 5% (fore-run) containing water/volatile amines. Collect the fraction boiling at 184°C.

  • Validation: The distillate must be colorless . If it has a yellow tint, repeat.

Module 2: In-Situ Reaction Control (The Zinc Protocol)

Issue: Reaction mixture turns dark during reflux. Solution: Introduction of a reductive scavenger.

The Mechanism of Zinc Dust

Zinc dust acts as a sacrificial reducing agent. In the acidic environment (generated by the acetic acid byproduct), Zinc releases electrons that quench radical cations formed during the initial stages of aniline oxidation.

  • Prevention: It maintains a reductive atmosphere, preventing the formation of

    
    -benzoquinone.
    
  • Reversal: It reduces trace quinones (colored) back to hydroquinones (colorless) or other non-conjugated species.

Visualization: Impurity Formation vs. Zinc Intervention[3][4]

AnilineOxidation Aniline Aniline (Colorless) Radical Radical Cation Intermediate Aniline->Radical Oxidation (O2) Acetanilide Acetanilide (Target Product) Aniline->Acetanilide Acetylation Quinone p-Benzoquinone (Yellow/Red Impurity) Radical->Quinone Conjugation Polymer Aniline Black (Dark Impurity) Radical->Polymer Polymerization Zn Zinc Dust (Reductive Block) Zn->Radical Reduces Zn->Quinone Scavenges

Figure 1: Pathway of aniline oxidation and the inhibitory role of Zinc dust.

Experimental Protocol: The "Green" Zinc Method
  • Charge: In a round-bottom flask, combine Aniline (10 mL), Glacial Acetic Acid (10 mL), and Acetic Anhydride (10 mL).

  • Critical Step: Add 0.1 - 0.2 g of Zinc Dust immediately.

  • Reflux: Heat the mixture gently for 30 minutes. The Zinc will slowly dissolve/react.

  • Observation: The solution should remain relatively light. If it darkens significantly, insufficient Zn was added.

Module 3: Post-Reaction Troubleshooting (Purification)

Issue: Isolated crystals are pink, grey, or off-white. Diagnosis: High molecular weight, non-polar impurities (polymers/azo compounds) were trapped in the crystal lattice. Fix: Recrystallization with Activated Carbon (Charcoal).

The Adsorption Mechanism

Activated charcoal possesses a vast surface area with a non-polar character. Large, planar aromatic impurities (like aniline black or azobenzene) adsorb strongly to the carbon surface via


-

interactions, while the smaller, more polar acetanilide molecules remain in the hot aqueous solution.
Comparative Data: Purification Efficiency
Purification MethodImpurity RemovalYield LossProduct Appearance
Water Recrystallization (No Carbon) Low (Traps color)< 5%Off-white / Pink
Cold Filtration NoneN/ADark Crude
Hot Filtration + Activated Carbon High (Adsorbs Chromophores) 10-15% Sparkling White
Step-by-Step Protocol: Hot Filtration

Warning: Adding charcoal to a boiling solution causes violent eruption (bumping).

  • Dissolution: Dissolve crude acetanilide in the minimum amount of boiling water.

  • Cool Slightly: Remove from heat source for 30-60 seconds.

  • Adsorbent Addition: Add 1-2% w/w activated charcoal powder.

  • Re-Boil: Return to heat and boil gently for 2-3 minutes to maximize adsorption.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper with boiling water.[3]

    • Filter the mixture while hot.

    • Tip: If crystals form in the funnel, rinse with a small volume of boiling water.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Product Isolated CheckColor Is Product Colored? Start->CheckColor White White Crystals CheckColor->White No Colored Pink/Yellow/Grey CheckColor->Colored Yes Action1 Recrystallize (H2O only) White->Action1 Action2 Recrystallize + Activated Carbon Colored->Action2 Step1 Dissolve in min. boiling H2O Action2->Step1 Step2 Cool slightly -> Add Carbon Step1->Step2 Step3 Hot Filtration Step2->Step3 Step3->White

Figure 2: Logic flow for selecting the correct purification strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Zinc granules instead of Zinc dust? A: No. Zinc dust has a significantly higher surface area, which is essential for the kinetics of the reduction reaction in this short synthesis time. Granules are too slow.

Q: My product turned pink after drying overnight. Why? A: This indicates residual aniline was trapped in the crystals and oxidized by air during drying. You must wash the crystals more thoroughly with ice-cold water during the filtration step to remove the mother liquor completely.

Q: Why do I need to pre-heat the funnel during hot filtration? A: Acetanilide has a steep solubility curve in water. If the hot solution hits a cold glass funnel, it will instantly crystallize, clogging the filter and trapping the charcoal in the product.

Q: Is the Zinc consumed or do I need to filter it out? A: Most Zinc will react to form soluble Zinc acetate. However, any unreacted Zinc dust will be removed during the hot filtration step (along with the charcoal) if you follow Module 3.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Mohrig, J. R.; et al. Laboratory Techniques in Organic Chemistry; W. H. Freeman, 2014 . (Detailed recrystallization and hot filtration techniques).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. [Link] (Data on oxidation susceptibility and toxicity).

  • Brainly/Academic Forums. Function of Zinc Dust in Acetanilide Synthesis. [Link] (Common academic verification of the reductive mechanism).

  • University of Calgary. Department of Chemistry Undergraduate Labs: Recrystallization Guide. [Link] (Protocol for activated charcoal usage).

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Work-up of N-(2-chloro-3-methylphenyl)acetamide

Status: Operational Subject: Optimization of Work-up and Isolation Protocols Target Compound: -(2-chloro-3-methylphenyl)acetamide CAS: 56961-31-0 (Analogous reference) Executive Summary This technical guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Work-up and Isolation Protocols Target Compound:


-(2-chloro-3-methylphenyl)acetamide
CAS:  56961-31-0 (Analogous reference)
Executive Summary

This technical guide addresses the isolation and purification of


-(2-chloro-3-methylphenyl)acetamide formed via the acetylation of 2-chloro-3-methylaniline. The presence of the chlorine atom at the ortho position (C2) relative to the amide nitrogen introduces steric constraints that can affect crystallization behaviors ("oiling out") and solubility profiles compared to non-halogenated analogues.

This guide prioritizes the Acetic Anhydride (


) method , as it is the industry standard for substituted anilines, minimizing the risk of hydrochloride salt entrapment associated with acetyl chloride protocols.
Module 1: The Standard Operating Procedure (SOP)

Use this baseline protocol to validate your current workflow.

The Reaction:



Protocol Steps:

  • Dissolution: Dissolve 2-chloro-3-methylaniline (1.0 equiv) in Glacial Acetic Acid (2–3 volumes).

  • Acetylation: Add Acetic Anhydride (1.2 equiv) slowly.

    • Note: The reaction is exothermic. For ortho-substituted anilines, reflux for 30–60 minutes is often required to drive the reaction to completion due to steric hindrance [1].

  • Quench (The Critical Step): Pour the hot reaction mixture into a vigorously stirred slurry of Ice-Water (5–10 volumes).

  • Precipitation: Stir for 20–30 minutes. The acetamide should precipitate as a solid.

  • Filtration: Vacuum filter the solid. Wash with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry at 50–60°C under vacuum.

Module 2: Troubleshooting Center (FAQ)
Issue 1: "My product is oiling out instead of crystallizing upon quenching."

Diagnosis: This is common with ortho-substituted acetanilides. The melting point of the product may be depressed by impurities (unreacted amine or solvent), causing it to separate as a supercooled liquid (oil) rather than a solid.

Corrective Action:

  • Decant & Triturate: Decant the aqueous supernatant. Add a small amount of cold ethanol or hexanes to the oil and scratch the flask walls with a glass rod. This provides nucleation sites.

  • Seeding: If you have a previous batch, add a "seed crystal" to the oil/water mixture at 0°C.

  • The "Slow Quench" Method: Instead of dumping the reaction into ice, add water dropwise to the reaction mixture while stirring. This allows the product to crystallize slowly as the solvent polarity changes, preventing the formation of an oil emulsion [2].

Issue 2: "The product is pink or brown."

Diagnosis: Anilines are prone to oxidation, forming colored impurities (quinone imines) that get trapped in the crystal lattice.

Corrective Action:

  • During Recrystallization: Dissolve the crude solid in boiling ethanol/water (or toluene). Add Activated Charcoal (1–2% w/w) . Boil for 5 minutes, then filter hot through Celite. The filtrate should be clear or pale yellow.

  • Chemical Bleaching: If charcoal fails, add a pinch of Sodium Dithionite (

    
    )  to the aqueous recrystallization solvent to reduce the oxidized impurities.
    
Issue 3: "My yield is lower than expected (<70%)."

Diagnosis: The product likely has partial solubility in the acetic acid/water quench mixture.

Corrective Action:

  • Increase Water Volume: Ensure the final ratio of Water:Acetic Acid is at least 4:1 to force precipitation.

  • Salting Out: Add Sodium Chloride (NaCl) to the mother liquor to saturate the aqueous phase, decreasing the solubility of the organic amide (Common Ion Effect).

  • Check Conversion: Perform TLC before quenching. If starting material remains, the ortho-chloro group is hindering the reaction. Increase reflux time or add a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equiv) [3].

Module 3: Data & Visualization
Physical Properties & Solubility Profile

Based on general substituted acetanilide characteristics [4].

SolventSolubility (Cold)Solubility (Hot)Role in Work-up
Water InsolubleSparingly SolubleAnti-solvent for precipitation
Acetic Acid SolubleSolubleReaction Solvent
Ethanol SolubleVery SolubleRecrystallization Solvent
Toluene Sparingly SolubleSolubleAlternate Recrystallization Solvent
DCM SolubleSolubleExtraction Solvent (if precipitation fails)
Work-up Logic Flow

The following diagram illustrates the decision matrix for the isolation procedure.

WorkupProcedure Start Reaction Mixture (Amine + Ac2O + AcOH) Quench Pour into Ice-Water (Vigorous Stirring) Start->Quench CheckState Observation: Solid or Oil? Quench->CheckState Solid Precipitate Formed CheckState->Solid White/Off-white ppt Oil Oiling Out CheckState->Oil Sticky Gum/Oil Filter Vacuum Filtration Solid->Filter Triturate Decant water, Add cold EtOH/Hexane, Scratch Glass Oil->Triturate Wash Wash with H2O (Remove AcOH) Filter->Wash Recryst Recrystallization (EtOH/H2O + Charcoal) Wash->Recryst Triturate->Filter Solidifies Final Pure N-(2-chloro-3-methylphenyl)acetamide Recryst->Final

Figure 1: Decision matrix for the isolation of N-(2-chloro-3-methylphenyl)acetamide. Blue nodes indicate critical processing steps; Yellow/Red nodes indicate decision points for troubleshooting.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.12: Acylation of Aromatic Amines).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Discussion on Amide Formation and Solubility).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.

  • PubChem. (n.d.). Compound Summary for Acetamide Derivatives. National Library of Medicine. (General solubility data for chlorinated acetanilides).

Optimization

drying and storage conditions for N-(2-chloro-3-methylphenyl)acetamide

Welcome to the technical support resource for N-(2-chloro-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(2-chloro-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(2-chloro-3-methylphenyl)acetamide to ensure its long-term stability?

A1: To maintain the chemical integrity of N-(2-chloro-3-methylphenyl)acetamide, it is crucial to store it in a cool, dry, and well-ventilated area .[1][2][3][4] For optimal long-term stability, refrigeration is recommended.[5] The container should always be kept tightly sealed to prevent moisture absorption and contamination.[1][3][4][5] Storing the compound in a locked cabinet is also a good practice to ensure safety and control.[3][4]

The rationale behind these conditions lies in preventing potential degradation pathways. The amide functional group can be susceptible to hydrolysis in the presence of moisture, especially under elevated temperatures or pH extremes. Storing it in a cool and dry environment minimizes the rate of such reactions. A tightly sealed container is essential as related compounds, like acetamide, are known to be deliquescent, meaning they readily absorb moisture from the atmosphere.[6]

Q2: My N-(2-chloro-3-methylphenyl)acetamide has been inadvertently exposed to ambient, humid air. What is the recommended drying procedure?

A2: If N-(2-chloro-3-methylphenyl)acetamide has been exposed to humidity, it is important to dry it thoroughly before use to prevent inaccuracies in weighing and potential side reactions in your experiments. A recommended method is drying under vacuum.

Experimental Protocol: Vacuum Drying of N-(2-chloro-3-methylphenyl)acetamide

  • Sample Preparation: Place a thin layer of the compound in a clean, dry glass vial or flask.

  • Apparatus Setup: Place the vial or flask in a vacuum desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel).

  • Drying Process: Connect the desiccator to a vacuum pump and gradually apply vacuum.

  • Duration: Dry the compound under vacuum at room temperature for several hours. The exact time will depend on the amount of compound and the level of moisture exposure.

  • Completion: The compound is considered dry when it reaches a constant weight. To verify this, periodically remove the sample (after releasing the vacuum with an inert gas like nitrogen), weigh it, and then return it to the vacuum desiccator for further drying until two consecutive weighings are consistent.

Causality: This method is preferred over oven drying at elevated temperatures because it avoids the risk of thermal decomposition. The compound should be kept away from heat and sources of ignition, as thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]

Q3: Are there any known incompatibilities or substances to avoid when working with N-(2-chloro-3-methylphenyl)acetamide?

A3: While specific incompatibility data for N-(2-chloro-3-methylphenyl)acetamide is not extensively documented, general principles for substituted acetamides should be followed. Avoid strong oxidizing agents, strong acids, and strong bases, as these can react with the amide group. Additionally, keep the compound away from heat and open flames to prevent thermal decomposition.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent analytical results (e.g., NMR, HPLC) 1. Moisture Absorption: The compound may have absorbed water from the atmosphere, leading to inaccurate weighing and the presence of water signals in spectra. 2. Degradation: Improper storage may have led to chemical degradation.1. Dry the Sample: Follow the vacuum drying protocol outlined in FAQ 2. This will remove absorbed water, ensuring accurate mass measurements and cleaner analytical data. 2. Verify Integrity: Re-run analytical tests (e.g., melting point, NMR) to confirm the compound's identity and purity against a reference standard. A lowered or broadened melting point can indicate the presence of impurities.
Poor solubility in non-polar organic solvents Presence of Impurities: The compound may contain polar impurities, potentially from degradation or synthesis byproducts.Purification: Consider recrystallization from a suitable solvent system to remove impurities. The choice of solvent will depend on the nature of the suspected impurities.
Discoloration of the solid compound (e.g., yellowing) Degradation: Exposure to light, air (oxidation), or trace impurities over time can lead to the formation of colored byproducts.Assess Purity: Use analytical techniques like HPLC to assess the purity of the discolored material. If significant degradation has occurred, the material may need to be purified or discarded. To prevent future discoloration, store the compound in an amber vial and consider flushing the container with an inert gas like argon or nitrogen before sealing.

Visualizing Storage Decisions

The following flowchart illustrates the decision-making process for the appropriate handling and storage of N-(2-chloro-3-methylphenyl)acetamide upon receipt and during use.

StorageDecision A Receive Compound B Inspect Container Seal A->B C Seal Intact B->C Yes D Seal Broken/Compromised B->D No E Store in Cool, Dry, Ventilated Area (Refrigerate for Long-Term) C->E F Assess for Moisture Exposure D->F I Proceed to Use E->I G No Visible Clumping/Discoloration F->G Low Risk H Visible Clumping/Discoloration F->H High Risk G->E J Dry Under Vacuum (See Protocol) H->J K Verify Purity (e.g., m.p., NMR) J->K K->E

Caption: Decision workflow for handling and storing N-(2-chloro-3-methylphenyl)acetamide.

References

  • Combi-Blocks (2023).
  • ECHEMI (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)
  • Flinn Scientific (2015).
  • Cole-Parmer (n.d.).
  • Fisher Scientific (2011).
  • ResearchGate (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Acanthus Research (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
  • PubChem (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • Fisher Scientific (n.d.).
  • Echemi (n.d.). 2-Chloro-N-[3-(trifluoromethyl)
  • Cheméo (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2,2-dichloro.
  • Organic Chemistry Portal (n.d.). Acetamides.
  • Sigma-Aldrich (n.d.). N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7.
  • PubChem (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • Sigma-Aldrich (2025).
  • American Chemical Society (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2.
  • PubChem (n.d.). 2-chloro-N-(2,3-dimethylphenyl)acetamide.
  • Wikipedia (n.d.). Chloroacetamide.
  • Chemsrc (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7.
  • NIH (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC.
  • PubChem (n.d.). N-(3-Chlorophenyl)acetamide.
  • PubChem (n.d.). 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide.
  • PubChem (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of N-(2-chloro-3-methylphenyl)acetamide and N-(4-chlorophenyl)acetamide

A Guide for Researchers in Drug Discovery and Development As Senior Application Scientists, we recognize the critical importance of understanding structure-activity relationships (SAR) in the early stages of drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

As Senior Application Scientists, we recognize the critical importance of understanding structure-activity relationships (SAR) in the early stages of drug discovery. The subtle modification of a chemical scaffold can lead to profound differences in biological activity, efficacy, and safety. This guide provides a comparative analysis of two closely related acetamide derivatives: N-(2-chloro-3-methylphenyl)acetamide and N-(4-chlorophenyl)acetamide. While direct, head-to-head comparative studies on these specific molecules are limited in publicly available literature, we can infer a significant divergence in their likely biological profiles based on the established principles of medicinal chemistry and data from closely related analogs.

Introduction: The Significance of Substituent Positioning

The core structure of both molecules is an N-phenylacetamide scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The key difference lies in the substitution pattern on the phenyl ring. N-(4-chlorophenyl)acetamide features a chlorine atom at the para-position, while N-(2-chloro-3-methylphenyl)acetamide has a chlorine at the ortho-position and a methyl group at the meta-position relative to the acetamido group. This seemingly minor variation in substituent placement can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Comparative Biological Activity Profile

Based on available literature for these and structurally related compounds, we can anticipate differing activities in several key areas.

Table 1: Summary of Known and Inferred Biological Activities
Biological ActivityN-(2-chloro-3-methylphenyl)acetamideN-(4-chlorophenyl)acetamideKey Considerations for Differences
Antimicrobial Activity is likely, but specific data is lacking. The presence of the chloroacetyl group is a key pharmacophore for this activity class.Moderate antibacterial activity has been reported against various strains.[1]The ortho-chloro and meta-methyl groups may alter the molecule's ability to penetrate bacterial cell walls or bind to target enzymes compared to the para-chloro substitution.
Herbicidal As a chloroacetanilide, herbicidal activity is plausible.[2][3]Also falls within the chloroacetanilide class with potential herbicidal properties.The substitution pattern is a critical determinant of herbicidal potency and crop selectivity.
Analgesic Not widely reported.Has been investigated for analgesic properties and is a known contaminant and metabolite of the analgesic phenacetin.[4]The para-chloro substitution is a common feature in some centrally acting agents. The steric hindrance from the ortho-chloro group in the other molecule may prevent effective binding to analgesic targets.
Toxicity Data not available.Has been shown to affect liver and kidney function in rats at higher doses.[5]The metabolic pathways are likely to differ, potentially leading to different toxicological profiles. The ortho-chloro substituent may favor different metabolic hydroxylation patterns.

Structure-Activity Relationship (SAR) Insights

The differing substitution patterns on the phenyl ring are the primary drivers of the anticipated differences in biological activity.

  • N-(4-chlorophenyl)acetamide : The para-chloro substituent is an electron-withdrawing group that can influence the electronic distribution of the entire molecule. This position is often solvent-exposed in binding pockets and can participate in halogen bonding or other non-covalent interactions. Its relatively smaller size compared to the combined ortho-chloro and meta-methyl groups of its counterpart means it imposes less steric hindrance, potentially allowing for a better fit into certain enzyme active sites.

  • N-(2-chloro-3-methylphenyl)acetamide : The ortho-chloro group introduces significant steric bulk near the amide linkage. This can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This conformational rigidity can be advantageous if it aligns with the optimal binding pose for a target, but it can also be detrimental if it prevents binding. The ortho-substituent can also influence the acidity of the amide proton. The meta-methyl group is a lipophilic, electron-donating group that can further modify the molecule's overall physicochemical properties and potentially interact with hydrophobic pockets in a target protein.

Logical Relationship of Structure to Activity

SAR cluster_0 N-(2-chloro-3-methylphenyl)acetamide cluster_1 N-(4-chlorophenyl)acetamide cluster_2 Predicted Biological Effects A Ortho-Chloro Group D Altered Target Binding A->D Steric Hindrance Conformational Rigidity E Modified Pharmacokinetics A->E Altered Lipophilicity F Different Metabolic Fate A->F Blocks Ortho-hydroxylation B Meta-Methyl Group B->D Lipophilic Interaction B->E Increased Lipophilicity C Para-Chloro Group C->D Electronic Effects Halogen Bonding C->E Increased Lipophilicity C->F Allows Ortho-hydroxylation

Caption: Structure-activity relationship diagram illustrating how substituent differences may influence biological outcomes.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity, a series of standardized assays should be conducted.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria.

Workflow Diagram:

Antimicrobial_Workflow start Prepare Compound Stock Solutions step1 Serially Dilute Compounds in 96-well Plates start->step1 step3 Inoculate Wells with Bacterial Suspension step1->step3 step2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) step2->step3 step4 Incubate Plates at 37°C for 18-24 hours step3->step4 step5 Add Resazurin or other Viability Indicator step4->step5 step6 Read Plates for Color Change or Turbidity step5->step6 end Determine MIC (Lowest Concentration with No Growth) step6->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare 10 mg/mL stock solutions of N-(2-chloro-3-methylphenyl)acetamide and N-(4-chlorophenyl)acetamide in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a positive control (bacteria only) and a negative control (broth only).

  • Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a viability indicator such as resazurin.

Conclusion

While both N-(2-chloro-3-methylphenyl)acetamide and N-(4-chlorophenyl)acetamide belong to the same chemical class, their distinct substitution patterns strongly suggest divergent biological activities. N-(4-chlorophenyl)acetamide has a documented, albeit modest, profile in antimicrobial and analgesic research. The biological activity of N-(2-chloro-3-methylphenyl)acetamide is less characterized, but its ortho-chloro and meta-methyl substituents likely confer a unique steric and electronic profile. This could lead to novel target interactions or an improved activity profile in certain contexts, but it could also result in reduced activity due to steric hindrance.

For researchers in drug development, this comparison underscores the principle that subtle structural modifications are a powerful tool for modulating biological activity. We recommend the parallel screening of such analogs in relevant biological assays to fully elucidate their therapeutic potential and to build a more comprehensive understanding of the structure-activity landscape.

References

  • Das, S., et al. (2012). Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. PubMed. Available at: [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Das, S., et al. (2012). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Chloroacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Archive.
  • Upmanyu, N., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Lee, J., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Bravo, D. R. B., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing the Purity of N-(2-chloro-3-methylphenyl)acetamide by Quantitative NMR (qNMR)

Introduction: Beyond the Chromatogram In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a regulatory checkbox; it is the bedrock of safety, efficacy, and r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Chromatogram

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a regulatory checkbox; it is the bedrock of safety, efficacy, and reproducibility. For active pharmaceutical ingredients (APIs) like N-(2-chloro-3-methylphenyl)acetamide, a molecule with potential applications stemming from its chemical class, understanding its precise purity is paramount. While chromatographic techniques, particularly HPLC, have long been the workhorses of purity analysis, they are fundamentally relative methods that depend on the availability and purity of a specific reference standard for the analyte.[1]

This guide presents a robust, first-principles approach to purity determination using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the "why" behind the methodology, demonstrating that qNMR is not just an alternative, but in many cases, a superior, more direct, and efficient primary method for quantification.[2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking to implement a self-validating and highly accurate method for purity assessment.

The Foundational Principle of qNMR: A Primary Ratio Method

Unlike techniques that rely on a chromophoric response, the power of qNMR lies in a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4]

Signal Integral ∝ Number of Nuclei (Spins)

This relationship allows qNMR to function as a primary ratio method of measurement.[5] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte, we can determine the analyte's purity by simply comparing the integral ratios of their respective, well-defined signals. This obviates the need for a compound-specific reference standard of the analyte, a significant advantage in early-stage development when such standards may be unavailable or of unverified purity.[6][7]

Strategic Method Development for N-(2-chloro-3-methylphenyl)acetamide

A successful qNMR experiment is not accidental; it is the result of a deliberate and logical method development process. The goal is to create a system where the analyte and the internal standard can be observed simultaneously and unambiguously.

Analyte & Internal Standard: The Perfect Pair

The cornerstone of the internal standard method is the selection of a suitable calibrant. The chosen standard must meet several stringent criteria:

  • High Purity: Certified purity (typically >99.9%) is essential as it is the anchor for the entire calculation.

  • Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.[8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[9]

  • Spectral Simplicity: Ideally, it should have one or a few sharp signals (singlets are optimal) in a region of the spectrum that is free of any signals from the analyte or solvent.[10]

For our analyte, N-(2-chloro-3-methylphenyl)acetamide , which possesses two methyl singlets and a complex aromatic region, an excellent choice for an internal standard is Maleic Acid .

  • Why Maleic Acid? It is a certified reference material (CRM) available in high purity. Crucially, it presents a sharp singlet for its two olefinic protons around 6.3-6.5 ppm (in DMSO-d₆), a spectral region far removed from the analyte's key signals.

Solvent Selection: The Medium for Measurement

The solvent must create a homogenous solution of both the analyte and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an exemplary choice for this analysis. Its high polarity ensures the dissolution of both the polar maleic acid and the moderately polar N-(2-chloro-3-methylphenyl)acetamide. While the residual proton signal of DMSO-d₅ appears at ~2.5 ppm, its quintet structure allows for clear resolution of the analyte's methyl singlets, which are expected nearby.

Signal Selection: The Probes for Quantification

The final strategic choice is selecting which signals to integrate for the calculation. The signals must be:

  • Unambiguous: The signal must be definitively assigned to the analyte or the internal standard.

  • Well-Resolved: The signal should be sharp and completely separated from any other signals, including impurities, solvent, or ¹³C satellites of other intense peaks.

For our system:

  • Analyte Signal: The singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O) is an ideal candidate. It is a sharp singlet, easily identifiable, and less likely to be affected by rotational isomerism than aromatic protons.

  • Internal Standard Signal: The singlet from the two olefinic protons of Maleic Acid is the clear choice.

A Validated Experimental Protocol for qNMR Purity Determination

This protocol is designed to be a self-validating system, where meticulous execution at each step ensures the final result's trustworthiness.

Step 1: Gravimetric Preparation (The Foundation of Accuracy)

Accuracy begins at the analytical balance. All weighings must be performed with high precision (e.g., ±0.01 mg).[11]

  • Accurately weigh approximately 15-20 mg of N-(2-chloro-3-methylphenyl)acetamide (the "Sample") directly into a tared, high-quality 5 mm NMR tube. Record the mass (m_analyte).

  • Accurately weigh approximately 8-10 mg of certified Maleic Acid (>99.9% purity) (the "Internal Standard" or IS) into the same NMR tube. Record the mass (m_IS). The goal is a near 1:1 molar ratio to optimize signal intensity ratios.[8]

  • Using a calibrated pipette, add a precise volume (e.g., 600 µL) of DMSO-d₆ to the NMR tube.[11]

  • Cap the tube securely and vortex thoroughly until both the sample and the internal standard are completely dissolved. Gentle warming may be applied if necessary.

Step 2: NMR Data Acquisition (Ensuring Quantitative Integrity)

The NMR parameters are set not for speed, but for accuracy. The goal is to ensure that every nucleus has fully relaxed before the next scan, guaranteeing that signal intensity is truly proportional to the number of nuclei.

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key Acquisition Parameters:

    • Pulse Program: A standard 90° single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[9][11] Do not use decoupling during acquisition.

    • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and IS). A conservative, safe value is often 30-60 seconds. This long delay ensures complete magnetization recovery and is non-negotiable for accuracy.

    • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[10] This typically requires 16 to 64 scans, depending on the sample concentration and instrument sensitivity.

    • Receiver Gain (RG): Calibrate the receiver gain automatically to maximize dynamic range without causing signal clipping or ADC overflow.[9]

    • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure spectral stability.[11]

Step 3: Data Processing (Meticulous and Manual)

Automated processing routines are often inadequate for high-accuracy qNMR. Manual processing is required to ensure the integrity of the integrations.[9]

  • Apply a minimal exponential line broadening (LB = 0.1 Hz) to improve the S/N without distorting the peak shape.[11]

  • Perform careful, manual phasing of the spectrum to achieve a pure absorption signal for all peaks.

  • Apply a high-order polynomial baseline correction to ensure a flat, artifact-free baseline across the entire spectrum, especially around the signals to be integrated.[11]

  • Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₅ at 2.50 ppm).

  • Integrate the selected signals: the acetyl methyl singlet of the analyte and the olefinic singlet of the maleic acid. Ensure the integration region for each peak covers at least 20 times the signal half-width.

Step 4: The Purity Calculation

The purity of the N-(2-chloro-3-methylphenyl)acetamide sample is calculated using the following master equation, which relates the integrated signals to the fundamental properties of the molecules.[8][10]

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte: Integral area of the chosen analyte signal (acetyl methyl singlet).

  • I_IS: Integral area of the chosen internal standard signal (olefinic singlet).

  • N_analyte: Number of protons contributing to the analyte signal (3 for the acetyl methyl group).

  • N_IS: Number of protons contributing to the IS signal (2 for the olefinic protons of maleic acid).

  • M_analyte: Molar mass of N-(2-chloro-3-methylphenyl)acetamide (199.65 g/mol ).

  • M_IS: Molar mass of Maleic Acid (116.07 g/mol ).

  • m_analyte: Mass of the N-(2-chloro-3-methylphenyl)acetamide sample weighed.

  • m_IS: Mass of the Maleic Acid internal standard weighed.

  • Purity_IS: Certified purity of the Maleic Acid standard (e.g., 99.95%).

Experimental Workflow Visualization

The entire qNMR process, from preparation to result, can be visualized as a logical flow ensuring traceability and control at each stage.

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Calculation weigh_analyte High-Precision Weighing of Analyte dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is High-Precision Weighing of Internal Standard (IS) weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (Critical Parameters: d1 ≥ 5xT1, High S/N) dissolve->nmr_acq Homogeneous Solution processing Manual Phasing & Baseline Correction nmr_acq->processing Raw FID Data integration Integrate Analyte & IS Signals processing->integration calculation Apply qNMR Master Equation integration->calculation Integral Values result Final Purity (% w/w) calculation->result

Caption: qNMR workflow for purity determination.

Performance Comparison: qNMR vs. Orthogonal Methods

No single analytical technique is a panacea. A comprehensive understanding of purity often involves orthogonal methods. Here, we compare qNMR with two common alternatives: High-Performance Liquid Chromatography (HPLC) with UV detection and Differential Scanning Calorimetry (DSC).

FeatureqNMR HPLC-UV Differential Scanning Calorimetry (DSC)
Principle Proportionality of NMR signal integral to the number of nuclei.[4]Differential partitioning of components between a mobile and stationary phase, detected by UV absorbance.Measurement of heat flow difference between a sample and a reference as a function of temperature.[12]
Selectivity High; based on unique chemical shifts of protons in different chemical environments.High; based on retention time. Can be compromised by co-eluting impurities.Low; measures the total mole fraction of all impurities that are soluble in the melt.
Need for Analyte Standard No (uses a universal internal standard).[1][6]Yes (for accurate quantification).No (absolute method).[12]
Sensitivity Moderate. Typically requires mg quantities.[13]High. Can detect impurities at ppm levels.[14]Low. Generally applicable for purity >98%.[12]
Sample Throughput Moderate. Long relaxation delays can increase experiment time.High. Modern UPLC systems offer very fast run times.Low to Moderate.
Key Advantage A direct, primary method that quantifies "NMR-visible" compounds without analyte-specific standards.[5]Excellent for separating complex mixtures and detecting trace impurities.An absolute thermodynamic method for highly pure, crystalline, and thermally stable compounds.
Key Limitation Lower sensitivity than chromatography; "NMR-silent" impurities (e.g., inorganic salts) are not detected.Requires a pure reference standard of the analyte; impurities without a UV chromophore are invisible.[7]Only applicable to crystalline, thermally stable compounds; insensitive to certain impurity types.[12]

Conclusion: An Indispensable Tool for Modern Drug Development

For establishing the purity of N-(2-chloro-3-methylphenyl)acetamide, qNMR offers a direct, accurate, and highly reliable methodology that is grounded in fundamental physical principles. Its key advantage—the ability to quantify without a specific reference standard of the analyte—makes it an exceptionally powerful tool, particularly in research and early-to-mid-stage development.[1][13] While chromatographic methods like HPLC excel in detecting trace impurities, qNMR provides a robust, absolute measure of the main component's purity, serving as an essential orthogonal technique for validation and certification.[3][15] By following a carefully designed and executed protocol, scientists can have high confidence in the purity values obtained, ensuring the quality and integrity of their materials throughout the development lifecycle.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Shi, Y., et al. (2015, October 10). Application of quantitative NMR for purity determination of standard ACE inhibitors. Journal of Pharmaceutical and Biomedical Analysis.
  • Die Pharmazie. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • Almac Group.
  • U.S. Pharmacopeia. Stimuli Article (qNMR).
  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Sigma-Aldrich.
  • Emery Pharma. (2024, February 9).
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Almac Group. Almac Voice: Is NMR the new HPLC for API release testing?.
  • Markovich, R. (2018, February 28). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Sigma-Aldrich. (2017, February 8).
  • CVI. Purity by Absolute qNMR Instructions.
  • Amin, N., & Claridge, T. (2017, November). Quantitative NMR Spectroscopy. University of Oxford.
  • Miura, T., et al. (2020, September 1). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Jaki, B. U., et al. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.

Sources

Validation

Definitive Guide to Inter-Laboratory Comparison of N-(2-chloro-3-methylphenyl)acetamide Analysis

Executive Summary & Strategic Context N-(2-chloro-3-methylphenyl)acetamide (CAS 32428-61-8) serves as a critical intermediate in the synthesis of chloroacetanilide herbicides and specific pharmaceutical agents. Its accur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(2-chloro-3-methylphenyl)acetamide (CAS 32428-61-8) serves as a critical intermediate in the synthesis of chloroacetanilide herbicides and specific pharmaceutical agents. Its accurate quantification is pivotal not only for process control but also for regulatory compliance regarding impurity profiling in final products.

This guide presents a rigorous inter-laboratory comparison (ILC) framework designed to evaluate the performance of a High-Sensitivity LC-MS/MS Method (The "Product") against traditional alternatives (HPLC-UV and GC-FID). As drug development professionals and analytical scientists, you require data that ensures method transferability and reproducibility across different sites. This document synthesizes experimental protocols, statistical validation models, and performance metrics to establish a gold-standard workflow.

Comparative Technology Analysis

To objectively assess the "Product" (LC-MS/MS), we benchmark it against established alternatives. The following data synthesizes results from a simulated multi-site study involving 12 laboratories.

Performance Matrix: LC-MS/MS vs. Alternatives
FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative A) GC-FID (Alternative B)
Principle Electrospray Ionization / Triple QuadrupoleDiode Array Detection (254 nm)Flame Ionization Detection
LOD (Limit of Detection) 0.05 ng/mL50 ng/mL10 ng/mL
Linearity (

)
> 0.999 (0.1 - 100 ng/mL)> 0.995 (100 - 10,000 ng/mL)> 0.990 (10 - 1,000 ng/mL)
Selectivity High (MRM transitions)Low (prone to matrix interference)Moderate (thermal degradation risk)
Throughput 8 min/sample25 min/sample15 min/sample
Inter-Lab Reproducibility (

)
4.2%12.5%8.9%

Expert Insight: While HPLC-UV is robust for raw material assay (>98% purity), it fails in trace impurity analysis due to lack of specificity. GC-FID poses a risk of on-column thermal degradation for acetamide derivatives. The LC-MS/MS method offers the requisite sensitivity for trace-level quantitation (ppm levels) required in regulatory submissions.

Inter-Laboratory Study Design & Statistical Framework

A robust ILC requires a self-validating statistical structure. We utilize the ISO 5725-2 standard for accuracy (trueness and precision) of measurement methods.

The Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample homogenization to statistical outlier detection.

ILC_Workflow Start Study Initiation Prep Sample Preparation (Spiked Matrix & Blanks) Start->Prep Homogeneity Homogeneity Testing (ANOVA) Prep->Homogeneity Distribution Blind Distribution to 12 Labs Homogeneity->Distribution Pass Analysis Sample Analysis (Triplicate Injections) Distribution->Analysis DataColl Data Collection Analysis->DataColl Stats Statistical Analysis (Cochran's & Grubbs' Tests) DataColl->Stats Report Final Consensus Value (Z-Scores) Stats->Report

Figure 1: Workflow for the Inter-Laboratory Comparison Study ensuring sample integrity and statistical validity.

Statistical Metrics for Evaluation
  • Repeatability (

    
    ):  Variability within a single lab.
    
  • Reproducibility (

    
    ):  Variability between different labs.
    
  • HorRat Value: The ratio of observed RSD to predicted RSD (Horwitz equation). A HorRat value between 0.5 and 2.0 indicates acceptable method performance.[1]

Detailed Experimental Protocol: LC-MS/MS Optimization

This protocol is the "Product" being validated. It is designed to minimize matrix effects and maximize ionization efficiency for N-(2-chloro-3-methylphenyl)acetamide.

Reagents and Standards
  • Reference Standard: N-(2-chloro-3-methylphenyl)acetamide (>99.0% purity).

  • Internal Standard (IS): N-(2-chloro-3-methylphenyl)acetamide-d3 (deuterated analog) to correct for matrix suppression.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Sample Preparation (Solid Phase Extraction)
  • Extraction: Dilute 1 mL of sample with 4 mL of water.

  • Conditioning: Condition HLB SPE cartridge with 3 mL MeOH followed by 3 mL water.

  • Loading: Load sample at 1 mL/min.

  • Washing: Wash with 2 mL 5% MeOH in water to remove polar interferences.

  • Elution: Elute analyte with 3 mL ACN.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 200 
    
    
    
    L mobile phase (80:20 Water:ACN).
Instrumental Parameters
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B (0-1 min)

    
     90% B (1-6 min) 
    
    
    
    10% B (6.1-8 min).
  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive ESI, MRM Mode.

    • Quantifier Ion:

      
       184.0 
      
      
      
      142.0 (Loss of ketene).
    • Qualifier Ion:

      
       184.0 
      
      
      
      107.0.

Mechanistic Pathway & Causality

Understanding the fragmentation mechanism is crucial for troubleshooting MS data. The loss of the acetyl group is the primary fragmentation pathway in collision-induced dissociation (CID).

Fragmentation_Pathway Parent Precursor Ion [M+H]+ = 184.0 Transition Transition State (Amide Cleavage) Parent->Transition - 42 Da (Ketene) Product1 Product Ion 1 (Aniline deriv.) m/z = 142.0 Transition->Product1 Primary Quantifier Product2 Product Ion 2 (Ring Frag.) m/z = 107.0 Product1->Product2 - 35 Da (Cl loss)

Figure 2: Proposed MS/MS fragmentation pathway for N-(2-chloro-3-methylphenyl)acetamide used for MRM transition selection.

Results Interpretation & Troubleshooting

In the ILC, laboratories failing to meet the Z-score criteria (|Z| < 2) usually exhibit specific systematic errors.

IssueProbable CauseCorrective Action
Low Recovery (<70%) Inadequate SPE wash step; breakthrough of analyte.Check pH of loading buffer; ensure flow rate <1 mL/min.
High RSD (>15%) Inconsistent IS addition; pipette calibration errors.Use positive displacement pipettes; equilibrate IS in matrix.
Signal Suppression Co-eluting matrix components (phospholipids).Implement a diverter valve to send first 1 min to waste; improve SPE wash.
Retention Time Shift Column aging or pH fluctuation.Buffer mobile phase A with 5mM Ammonium Formate.

References

  • US Geological Survey (USGS). (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(3-methylphenyl)- Mass Spectrum and Properties. [Link]

Sources

Comparative

A Comprehensive Guide to Assessing the Batch-to-Batch Consistency of N-(2-chloro-3-methylphenyl)acetamide

This guide provides a robust framework for researchers, scientists, and drug development professionals to assess and ensure the batch-to-batch consistency of N-(2-chloro-3-methylphenyl)acetamide. By integrating establish...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to assess and ensure the batch-to-batch consistency of N-(2-chloro-3-methylphenyl)acetamide. By integrating established analytical techniques with a logical, data-driven approach, this document outlines the critical parameters and experimental workflows necessary for maintaining product quality and regulatory compliance.

Introduction: The Imperative of Consistency in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the consistency of an active pharmaceutical ingredient (API) is paramount. Batch-to-batch variability can have profound implications for the safety, efficacy, and stability of the final drug product. N-(2-chloro-3-methylphenyl)acetamide, a key intermediate in various synthetic pathways, is no exception. Ensuring its consistent quality is a foundational step in the development of reliable and reproducible drug products.

This guide will provide a comprehensive comparison of analytical methodologies, supported by illustrative experimental data, to establish a robust quality control strategy for N-(2-chloro-3-methylphenyl)acetamide. We will delve into the "why" behind the selection of specific analytical techniques, offering a scientifically-grounded and experience-driven perspective.

Chapter 1: Foundational Physicochemical Characterization

The initial assessment of any new batch of N-(2-chloro-3-methylphenyl)acetamide should begin with a suite of fundamental physicochemical tests. These analyses provide a rapid, high-level overview of the material's properties and can often be the first indicators of potential deviations.

Appearance, Odor, and Solubility

A simple visual and olfactory inspection is a critical, albeit qualitative, first-pass test. Any variation in color, texture, or odor from a reference standard should be a trigger for a more in-depth investigation. Solubility profiling in various solvents is also a key parameter that can influence downstream formulation processes.

Thermal Analysis: Unveiling Purity and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offer quantitative insights into the purity and thermal stability of the API.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For N-(2-chloro-3-methylphenyl)acetamide, a sharp, well-defined melting endotherm is indicative of high purity. The presence of impurities will typically lead to a broadening of the peak and a depression of the melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the presence of residual solvents or other volatile impurities and for assessing the thermal decomposition profile of the compound.

Table 1: Comparative Thermal Analysis of Three Batches of N-(2-chloro-3-methylphenyl)acetamide

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite crystalline powder
Odor OdorlessOdorlessFaint characteristic odorOdorless
DSC Melting Onset (°C) 145.2145.5143.8144.0 - 146.0
TGA Mass Loss below 100°C (%) 0.10.21.5≤ 0.5%

Interpretation: Batch C exhibits a lower melting point and significant mass loss below 100°C, suggesting the presence of impurities and/or residual solvent, warranting further investigation.

Chapter 2: Chromatographic Fingerprinting for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, providing high-resolution separation and quantification of the API and any related impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC with UV detection is the most common and powerful technique for determining the purity of N-(2-chloro-3-methylphenyl)acetamide. A well-developed and validated HPLC method can separate the main compound from process-related impurities and degradation products.

The rationale behind method development: The choice of a C18 stationary phase is based on the non-polar nature of the molecule. A mobile phase gradient of water and acetonitrile allows for the effective elution of both polar and non-polar impurities. The detection wavelength is selected based on the UV absorbance maximum of N-(2-chloro-3-methylphenyl)acetamide to ensure maximum sensitivity.

Table 2: HPLC Purity and Impurity Profile of Three Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity by Area % 99.8%99.9%98.5%≥ 99.5%
Largest Individual Impurity (%) 0.08%0.05%0.7%≤ 0.1%
Total Impurities (%) 0.2%0.1%1.5%≤ 0.5%

Interpretation: The HPLC data corroborates the thermal analysis findings. Batch C falls outside the acceptance criteria for purity and total impurities, indicating a significant deviation in quality.

Gas Chromatography (GC) for Residual Solvents

The analysis of residual solvents is a critical safety and quality attribute, governed by strict regulatory limits (e.g., ICH Q3C guidelines). Headspace Gas Chromatography (GC) is the preferred method for this analysis due to its ability to separate and quantify volatile organic compounds.

Table 3: Residual Solvent Analysis by Headspace GC

SolventBatch A (ppm)Batch B (ppm)Batch C (ppm)ICH Limit (ppm)
Methanol < 50< 503503000
Toluene < 20< 20150890
Acetone < 50< 508005000

Interpretation: While all batches are within the ICH limits, the elevated levels of multiple solvents in Batch C are indicative of a less controlled manufacturing process.

Chapter 3: Spectroscopic Confirmation of Identity and Structure

Spectroscopic techniques provide an orthogonal confirmation of the chemical structure of N-(2-chloro-3-methylphenyl)acetamide, ensuring that the correct molecule has been synthesized.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. The spectra of all batches should be consistent with the reference standard, showing characteristic peaks for the N-H stretch, C=O stretch, and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation. The chemical shifts, integration, and coupling patterns should be identical across all batches and consistent with the expected structure of N-(2-chloro-3-methylphenyl)acetamide.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak and isotopic distribution (due to the chlorine atom) should be consistent across all batches.

Chapter 4: Experimental Protocols

HPLC Method for Purity and Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Sample Preparation: Accurately weigh 10 mg of N-(2-chloro-3-methylphenyl)acetamide and dissolve in 10 mL of acetonitrile.

DSC Method
  • Instrument: Calibrated Differential Scanning Calorimeter

  • Sample Pan: Aluminum, hermetically sealed

  • Sample Weight: 2-3 mg

  • Heating Rate: 10°C/min

  • Temperature Range: 25°C to 200°C

  • Atmosphere: Nitrogen at 50 mL/min

TGA Method
  • Instrument: Calibrated Thermogravimetric Analyzer

  • Sample Pan: Platinum

  • Sample Weight: 5-10 mg

  • Heating Rate: 10°C/min

  • Temperature Range: 25°C to 300°C

  • Atmosphere: Nitrogen at 50 mL/min

Chapter 5: Visualizing the Workflow

A logical and systematic workflow is crucial for the efficient and effective assessment of batch-to-batch consistency.

Batch_Consistency_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Review & Disposition Batch_Receipt New Batch Receipt Physicochemical_Tests Appearance, Odor, Solubility Batch_Receipt->Physicochemical_Tests Thermal_Analysis DSC & TGA Physicochemical_Tests->Thermal_Analysis HPLC_Purity HPLC Purity & Impurity Profiling Thermal_Analysis->HPLC_Purity GC_Residual_Solvents GC Residual Solvents HPLC_Purity->GC_Residual_Solvents Spectroscopic_ID FTIR, NMR, MS GC_Residual_Solvents->Spectroscopic_ID Data_Review Compare to Specifications Spectroscopic_ID->Data_Review Pass Batch Release Data_Review->Pass Meets Criteria Fail Out of Specification (OOS) Investigation Data_Review->Fail Does Not Meet Criteria

Caption: Workflow for assessing batch-to-batch consistency.

Conclusion: A Multifaceted Approach to Quality Assurance

Ensuring the batch-to-batch consistency of N-(2-chloro-3-methylphenyl)acetamide is not reliant on a single analytical technique, but rather on a comprehensive and orthogonal suite of analyses. By combining foundational physicochemical tests with high-resolution chromatographic and spectroscopic methods, a clear and detailed picture of product quality can be established. This multi-faceted approach, grounded in sound scientific principles and regulatory expectations, is essential for mitigating risks and ensuring the successful development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation (ICH) Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents. [Link]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. [Link]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 Chromatographic separation techniques. [Link]

Validation

performance verification of a validated method for N-(2-chloro-3-methylphenyl)acetamide

An In-Depth Technical Guide to the Performance Verification of a Validated Method for N-(2-chloro-3-methylphenyl)acetamide Introduction In the landscape of pharmaceutical development and manufacturing, the integrity of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Performance Verification of a Validated Method for N-(2-chloro-3-methylphenyl)acetamide

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The quality, safety, and efficacy of a drug product are directly underpinned by the reliability of the analytical methods used for its control. N-(2-chloro-3-methylphenyl)acetamide, a compound often encountered as a process intermediate or a potential impurity in active pharmaceutical ingredients (APIs), requires precise and accurate quantification.

Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established rigorous guidelines for the validation of analytical procedures.[1][2] Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. However, validation is not a one-time event.[1] Performance verification is the ongoing process of confirming that a validated method consistently performs as expected within a specific laboratory, using its own personnel, equipment, and reagents.[3]

This guide provides a comprehensive framework for conducting the performance verification of a pre-validated High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(2-chloro-3-methylphenyl)acetamide. Furthermore, it presents a comparative analysis against a modern alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to guide researchers and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Analyte: N-(2-chloro-3-methylphenyl)acetamide

N-(2-chloro-3-methylphenyl)acetamide is an aromatic amide. Understanding its chemical properties is the first step in developing a robust analytical method.

  • Chemical Formula: C₉H₁₀ClNO

  • Molecular Weight: 183.63 g/mol

  • Structure:

Caption: Chemical structure of N-(2-chloro-3-methylphenyl)acetamide.

The Validated HPLC Method: A Foundation for Verification

The performance verification process begins with a thoroughly validated analytical method. For this guide, we will consider a standard reversed-phase HPLC (RP-HPLC) method, a workhorse in pharmaceutical analysis due to its versatility and robustness for moderately polar compounds like our analyte.[4]

Table 1: Validated HPLC Method Parameters

ParameterSpecificationCausality and Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition provides adequate retention and a reasonable run time. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reproducibility.
Injection Volume 10 µLA small injection volume minimizes potential band broadening on the column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to negate room temperature fluctuations.
Detection UV at 240 nmThe wavelength is selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities without being excessively long for high-throughput analysis.

Performance Verification Protocol: A Step-by-Step Guide

The objective of performance verification is to confirm that the validated method is fit for its intended purpose in the specific laboratory environment.[5] This involves a series of experiments to re-assess the key validation parameters.

Sources

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